molecular formula C9H6O4 B7903581 Benzo[b][1,4]dioxine-6-carboxylic acid

Benzo[b][1,4]dioxine-6-carboxylic acid

Cat. No.: B7903581
M. Wt: 178.14 g/mol
InChI Key: NQERPEZSJJWHGE-UHFFFAOYSA-N
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Description

Significance of the 1,4-Benzodioxine Scaffold in Chemical Biology Research

The 1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry and chemical biology, prized for its conformational features and its ability to interact with a wide array of biological targets. researchgate.netnih.gov This heterocyclic system is a core component of numerous natural products, including lignans (B1203133) like Silybin, which exhibit hepatoprotective properties. scirp.orgrsc.org The versatility of the 1,4-benzodioxine ring has been exploited to design synthetic compounds with diverse pharmacological profiles. nih.gov

Researchers have successfully developed 1,4-benzodioxine-based molecules that act as agonists or antagonists for various receptors, including α-adrenergic, serotonergic, and nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.gov For example, derivatives have been identified as selective α1D-adrenoreceptor (AR) antagonists, which have potential applications as antihypertensive agents, and as potent 5-HT1A receptor agonists, which are being investigated for their antidepressant and neuroprotective effects. acs.orgrsc.org

Furthermore, the scaffold is integral to the design of enzyme inhibitors and other therapeutic agents. nih.gov Its derivatives have been explored for a range of activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. researchgate.netscirp.org The ability to introduce substituents at various positions on both the benzene (B151609) and dioxine rings allows for fine-tuning of a compound's biological activity and selectivity, making the 1,4-benzodioxine scaffold a consistently valuable template in modern drug discovery. researchgate.netmdpi.com

Historical Context of Benzo[b]acs.orgbohrium.comdioxine-6-carboxylic acid in Organic Synthesis and Medicinal Chemistry Exploration

The synthesis of benzo[b] acs.orgbohrium.comdioxine derivatives has been a subject of study for decades, with various methods developed to construct this heterocyclic system. nih.govacs.org The specific compound, Benzo[b] acs.orgbohrium.comdioxine-6-carboxylic acid, has often been synthesized from readily available starting materials. A common and historically significant precursor is gallic acid, an inexpensive natural product. scirp.orgresearchgate.net A typical synthetic route involves the Fischer esterification of gallic acid to produce methyl 3,4,5-trihydroxybenzoate (B8703473), followed by a cyclization reaction with 1,2-dibromoethane (B42909) to form the 1,4-benzodioxine ring. scirp.orgscirp.org Subsequent hydrolysis of the ester group yields the target carboxylic acid. scirp.org

Another established synthetic pathway starts from 2,3-dihydroxybenzoic acid. nih.gov This acid is first converted to its methyl ester, which is then reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate to afford methyl 2,3-dihydrobenzo[b] acs.orgbohrium.comdioxine-5-carboxylate. nih.gov Hydrolysis of this ester provides the corresponding carboxylic acid. nih.gov

From a medicinal chemistry perspective, the exploration of Benzo[b] acs.orgbohrium.comdioxine-6-carboxylic acid and its close analogs has been driven by the therapeutic potential of the wider class of 1,4-benzodioxine-containing molecules. For instance, the anti-inflammatory activity of related compounds, such as (2,3-dihydrobenzo acs.orgbohrium.comdioxin-6-yl)acetic acid, highlighted the importance of substitution at the 6-position of the benzodioxine ring for optimal activity. scirp.orgresearchgate.net This historical work laid the foundation for using the 6-carboxylic acid derivative as a key intermediate for creating more complex molecules, such as amides and other derivatives, in the search for new and improved therapeutic agents. scirp.org

Overview of Current Academic Research Trajectories for Benzo[b]acs.orgbohrium.comdioxine-6-carboxylic acid

Contemporary research continues to build upon the foundational knowledge of Benzo[b] acs.orgbohrium.comdioxine-6-carboxylic acid, exploring its utility in developing novel therapeutic agents for a range of diseases.

One significant area of investigation is in oncology . Researchers have used Benzo[b] acs.orgbohrium.comdioxine-6-carboxylic acid as a scaffold to synthesize libraries of amide analogs for evaluation as potential anticancer drugs, particularly for metastatic castration-resistant prostate cancer. scirp.org The carboxylic acid group serves as a convenient point for chemical modification, allowing for the introduction of various amine fragments to explore structure-activity relationships. scirp.orgresearchgate.net Furthermore, the structurally related 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a lead compound for the development of potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, an important target in cancer therapy. nih.gov

Another active research trajectory involves the development of enzyme inhibitors for neurological disorders. Chalcones substituted with a 1,4-benzodioxan moiety, derived conceptually from the core structure, have been designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B). nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease. unimi.it

The compound and its derivatives are also being explored as cardiovascular agents . Recent studies have focused on synthesizing new 1,4-benzodioxine derivatives as inhibitors of platelet aggregation. nih.gov One such derivative demonstrated significant antiplatelet and antithrombotic activity by acting as an antagonist of the GPIIb/IIIa receptor. nih.gov These findings highlight the ongoing potential of the benzo[b] acs.orgbohrium.comdioxine framework in addressing a variety of therapeutic needs.

Data Tables

Table 1: Physicochemical Properties of Benzo[b] acs.orgbohrium.comdioxine-6-carboxylic acid

PropertyValue
CAS Number 4442-54-0
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Form Solid
InChI Key JWZQJTGQFHIRFQ-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Selected Synthetic Precursors for Benzo[b] acs.orgbohrium.comdioxine-6-carboxylic acid

Starting MaterialKey ReagentsReference
Gallic acid1. H₂SO₄, MeOH; 2. 1,2-dibromoethane, K₂CO₃; 3. NaOH scirp.org, scirp.org
2,3-Dihydroxybenzoic acid1. H₂SO₄, MeOH; 2. 1,2-dibromoethane, K₂CO₃; 3. LiOH nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQERPEZSJJWHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo B 1 2 Dioxine 6 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Starting Materials for the Benzo[b]scielo.brscirp.orgdioxine-6-carboxylic Acid Core

A logical retrosynthetic analysis of the Benzo[b] scielo.brscirp.orgdioxine-6-carboxylic acid structure points to several key precursors. The core strategy involves the formation of the 1,4-dioxine ring onto a pre-functionalized benzene (B151609) ring. This can be achieved through the reaction of a catechol-like precursor with a two-carbon electrophile.

Gallic acid (3,4,5-trihydroxybenzoic acid) is an inexpensive and readily available starting material for the synthesis of Benzo[b] scielo.brscirp.orgdioxine-6-carboxylic acid derivatives. scirp.orgresearchgate.net Its structure is ideally suited for creating the 6-substituted 1,4-benzodioxane (B1196944) core. scirp.org A common synthetic route begins with the Fischer esterification of gallic acid to protect the carboxylic acid group, typically affording methyl 3,4,5-trihydroxybenzoate (B8703473) in high yield. researchgate.netbohrium.com The subsequent reaction involves the formation of the 1,4-dioxane (B91453) ring by reacting the methyl gallate intermediate with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate (K₂CO₃). scirp.orgresearchgate.net This multi-step process efficiently transforms the simple precursor into the more complex benzodioxane scaffold. scirp.orgscirp.org

Table 1: Synthesis of a Benzodioxane Intermediate from Gallic Acid

StepStarting MaterialReagentsProductYield
1Gallic AcidMethanol (B129727) (MeOH), Sulfuric Acid (H₂SO₄)Methyl 3,4,5-trihydroxybenzoate90% scirp.org
2Methyl 3,4,5-trihydroxybenzoate1,2-dibromoethane, Potassium Carbonate (K₂CO₃), Acetone (B3395972)Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] scielo.brscirp.orgdioxine-6-carboxylate45-47% scirp.org

N-2,3-Dihydrobenzo scielo.brscirp.org-dioxin-6-amine is a versatile building block for synthesizing a range of related compounds. scielo.brcymitquimica.commatrix-fine-chemicals.com For instance, it can be reacted with 4-methylbenzenesulfonyl chloride to produce N-(2,3-dihydrobenzo scielo.brscirp.org-dioxin-6-yl)-4-methylbenzenesulfonamide. scielo.br This sulfonamide can then undergo further reactions, such as N-alkylation with 2-bromo-N-(substituted-phenyl)acetamides, to yield a library of acetamide derivatives. scielo.br This highlights the utility of the amine as a handle for introducing diverse structural motifs. scielo.br Additionally, this amine has been used in the synthesis of benzo[b]thiophene-3-carboxamide derivatives. nih.gov

2,3-Dihydrobenzo[b] scielo.brscirp.orgdioxine-6-carbaldehyde is a crucial synthetic intermediate available from various commercial suppliers. sigmaaldrich.combldpharm.comambeed.comalchempharmtech.com Its aldehyde functionality allows for a wide array of chemical transformations. Most directly, the carbaldehyde can be oxidized to the corresponding Benzo[b] scielo.brscirp.orgdioxine-6-carboxylic acid. Other transformations include reductive amination to form amines or olefination reactions to create carbon-carbon bonds, making it a valuable precursor for elaborating the benzodioxane scaffold.

While specific research on 7-Amino-2,3-dihydro-benzo scielo.brscirp.orgdioxine-6-carboxylic Acid Methyl Ester in click chemistry is not extensively detailed, the functional groups present on such a molecule make it a suitable candidate for bioorthogonal conjugation reactions. Click chemistry refers to reactions that are high-yielding, modular, and generate only inoffensive byproducts. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

An amino group, such as the one on the benzodioxane ring, can be readily converted to an azide (B81097) group. This azido-functionalized benzodioxane can then be "clicked" onto a molecule containing a terminal alkyne. This strategy is a powerful tool for linking the benzodioxane scaffold to other molecules, such as peptides, polymers, or fluorescent probes, in complex biological environments. nih.gov

Classical Synthetic Transformations for Benzo[b]scielo.brscirp.orgdioxine-6-carboxylic Acid Scaffold Elaboration

Once the core benzodioxane carboxylic acid or its ester is formed, classical synthetic transformations are employed to build more complex molecules.

Esterification is a fundamental reaction in the synthesis of Benzo[b] scielo.brscirp.orgdioxine-6-carboxylic acid and its derivatives. scirp.orgscirp.orgbohrium.com The Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is commonly used. researchgate.netmasterorganicchemistry.com This reaction is often the first step when starting from a precursor containing a carboxylic acid, such as gallic acid, to protect it and prevent interference with subsequent reactions. scirp.orgresearchgate.net

The resulting ester, for example, methyl 2,3-dihydrobenzo[b] scielo.brscirp.orgdioxine-5-carboxylate, serves as a key intermediate. nih.gov The ester group can be readily hydrolyzed back to the carboxylic acid using a base like sodium hydroxide (B78521), which can then be converted to an acid chloride. scirp.orgresearchgate.net This acid chloride is a highly reactive intermediate that can be coupled with various amines to form a diverse library of amide derivatives. scirp.orgresearchgate.net

Cyclization Reactions for the Formation of the 1,4-Benzodioxine Ring System

The construction of the 1,4-benzodioxine ring is a crucial step in the synthesis of these compounds. A common and effective method involves the reaction of a catechol derivative with a dielectrophile, such as 1,2-dibromoethane.

For instance, the synthesis of a substituted 1,4-benzodioxine can be achieved by reacting methyl 3,4,5-trihydroxybenzoate (a derivative of gallic acid) with 1,2-dibromoethane in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent like acetone. scirp.orgresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the catechol ring attack the electrophilic carbons of 1,2-dibromoethane, leading to the formation of the six-membered dioxine ring. scirp.orgresearchgate.net This particular reaction yields methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] prepchem.comresearchgate.netdioxine-6-carboxylate. researchgate.net

Another approach to forming benzo-fused heterocyclic rings, including the 1,4-benzodioxane system, is through the intramolecular ring-opening cyclization of epoxides with oxygen nucleophiles. researchgate.net This method offers a powerful tool for creating stereogenic centers on the heterocyclic ring. researchgate.net

Carboxylic Acid Functional Group Manipulations

Once the benzodioxine core is established, the carboxylic acid group at the 6-position can be manipulated to generate a variety of derivatives.

Hydrolysis Reactions to Yield Benzo[b]prepchem.comresearchgate.netdioxine-6-carboxylic Acid

The conversion of an ester, such as a methyl ester derivative of the benzodioxine, to the corresponding carboxylic acid is typically achieved through hydrolysis. scirp.orgscirp.org This reaction can be carried out under either acidic or basic conditions. chemguide.co.ukcommonorganicchemistry.comlibretexts.org

Basic hydrolysis, also known as saponification, is a widely used method. libretexts.orgmasterorganicchemistry.com It involves heating the ester with a dilute alkali, such as sodium hydroxide (NaOH) solution. scirp.orgscirp.orgchemguide.co.uk This process is generally irreversible and allows for easier separation of the products. chemguide.co.uk For example, a solution of a methyl ester derivative in methanol can be refluxed with aqueous NaOH. scirp.orgscirp.org After the reaction, the mixture is acidified with a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid. scirp.orgscirp.org

Acid-catalyzed hydrolysis is an alternative, reversible method that requires an excess of water to drive the reaction to completion. chemguide.co.ukcommonorganicchemistry.comlibretexts.org The ester is heated under reflux with a dilute acid, such as dilute HCl or sulfuric acid. chemguide.co.uklibretexts.org

Conversion to Acid Chlorides (e.g., Benzo[b]prepchem.comresearchgate.netdioxine-6-carbonyl Chloride)

The carboxylic acid can be activated for further reactions, such as amide coupling, by converting it into a more reactive acid chloride. A common reagent for this transformation is thionyl chloride (SOCl2). prepchem.com

The process involves heating a mixture of Benzo[b] prepchem.comresearchgate.netdioxine-6-carboxylic acid with thionyl chloride, often in an inert solvent like benzene, under reflux. prepchem.com After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the desired Benzo[b] prepchem.comresearchgate.netdioxine-6-carbonyl chloride. prepchem.com Oxalyl chloride is another reagent that can be used for this conversion. scirp.org

Amide Coupling Reactions for Benzo[b]prepchem.comresearchgate.netdioxine-6-carboxamide Synthesis

The synthesis of amides from Benzo[b] prepchem.comresearchgate.netdioxine-6-carboxylic acid is a key step in creating a diverse library of derivatives. The most common approach involves the reaction of an activated carboxylic acid derivative, such as an acid chloride, with a primary or secondary amine. scirp.orgfishersci.co.uk This is often referred to as the Schotten-Baumann reaction. fishersci.co.uk

In a typical procedure, the Benzo[b] prepchem.comresearchgate.netdioxine-6-carbonyl chloride is added dropwise to a stirred mixture of the desired amine and a base, such as triethylamine, in a suitable solvent like N,N-dimethylacetamide. prepchem.com The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct. fishersci.co.uk

Alternatively, various peptide coupling reagents can be employed to facilitate the direct coupling of the carboxylic acid with an amine. fishersci.co.ukluxembourg-bio.com Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond. fishersci.co.ukluxembourg-bio.com

A study detailing the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs reported the conversion of the carboxylic acid to the acid chloride using oxalyl chloride, followed by reaction with various primary and secondary amines to obtain the desired amides. scirp.org

Sulfonamide Formation from Benzo[b]prepchem.comresearchgate.netdioxine-6-amine Derivatives

Sulfonamides are another important class of derivatives that can be synthesized from a Benzo[b] prepchem.comresearchgate.netdioxine-6-amine precursor. The general method involves the reaction of the amine with an alkyl or aryl sulfonyl chloride in the presence of a base. researchgate.netscielo.br

For example, a series of N-substituted derivatives of 1,4-benzodioxane-6-amine were synthesized by reacting it with various alkyl/aryl sulfonyl chlorides. researchgate.net In one specific procedure, N-(2,3-dihydrobenzo prepchem.comresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide was prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous sodium carbonate. scielo.br These resulting sulfonamides can be further modified, for instance, by N-alkylation using reagents like benzyl (B1604629) chloride or ethyl iodide in the presence of a strong base like sodium hydride. researchgate.net

Thioether and Related Linkage Formation at Dioxine Periphery

Thioether linkages can be introduced onto the periphery of the benzodioxine ring system to create further structural diversity. This can be achieved through nucleophilic substitution reactions where a thiol or thiolate acts as the nucleophile. acsgcipr.org

In one synthetic route, a bromo-substituted 1,4-benzodioxane derivative, specifically methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] prepchem.comresearchgate.netdioxine-6-carboxylate, was reacted with various mercaptans to yield sulfide (B99878) derivatives. scirp.orgscirp.org For instance, the reaction of this bromo derivative with butanethiol in the presence of potassium carbonate in N,N-dimethylformamide resulted in the formation of a thioether linkage. scirp.org The sulfur-to-alpha carbon thioether cross-link is also a known modification in certain peptides, formed through radical-based chemistry. nih.gov

The resulting thioether can be further oxidized to form sulfoxides or sulfones. For example, reaction with 30% hydrogen peroxide (H2O2) can yield the corresponding sulfone, while using 30% H2O2 in the presence of tellurium dioxide (TeO2) can selectively produce the sulfoxide (B87167). researchgate.netscirp.org

Oxidation Reactions to Sulfoxide and Sulfone Derivatives of Benzo[b]nih.govnih.govdioxine

The oxidation of sulfide-containing benzo[b] nih.govnih.govdioxine derivatives to their corresponding sulfoxides and sulfones represents a key transformation for modifying the electronic and steric properties of these molecules. The degree of oxidation can be precisely controlled by the choice of oxidizing agent and reaction conditions.

The selective oxidation to a sulfoxide is often achieved using mild oxidizing agents. For instance, the reaction of a sulfide derivative with 30% hydrogen peroxide (H₂O₂) in the presence of tellurium dioxide (TeO₂) can furnish the sulfoxide in good yield without significant over-oxidation to the sulfone. scirp.org This method provides a clean conversion, as demonstrated in the synthesis of N-(4-fluorobenzyl)-8-(2-((2-hydroxyethyl)sulfinyl)ethoxy)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide. scirp.org

Stronger oxidizing conditions are employed for the synthesis of sulfones. The reaction of a sulfide-functionalized benzodioxine with an excess of 30% hydrogen peroxide leads to the corresponding sulfone. scirp.org This transformation is generally high-yielding. Other established methods for converting sulfides to sulfones, such as using hydrogen peroxide in glacial acetic acid, are also applicable to this class of compounds. researchgate.net These oxidation reactions are fundamental for structure-activity relationship studies, allowing for the introduction of a key hydrogen bond acceptor group.

Table 1: Oxidation of Benzo[b] nih.govnih.govdioxine Sulfide Derivatives
Starting MaterialReagentsProductYieldReference
Benzodioxine Sulfide Derivative30% H₂O₂ / TeO₂Benzodioxine Sulfoxide Derivative64% scirp.org
Benzodioxine Sulfide DerivativeExcess 30% H₂O₂Benzodioxine Sulfone Derivative74% scirp.org

Claisen-Schmidt Condensation Utilizing 2,3-Dihydrobenzo[b]nih.govnih.govdioxin-6-yl Ketones

The Claisen-Schmidt condensation is a reliable and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of chalcones (1,3-diaryl-2-propene-1-ones). jchemrev.comijarsct.co.in This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. wikipedia.org In the context of benzodioxine chemistry, 2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl ketones or 2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carbaldehyde can be used as key building blocks.

The reaction typically proceeds by treating an acetophenone (B1666503) derivative with a benzaldehyde derivative in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.gov The mechanism involves the deprotonation of the α-carbon of the ketone to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone (B49325). magritek.comgordon.edu

This methodology has been successfully applied to synthesize a series of 1,4-benzodioxan-substituted chalcones. For example, reacting various substituted acetophenones with 2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carbaldehyde under basic conditions affords the corresponding chalcone derivatives in moderate to good yields. nih.gov These chalcones serve as important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis
Ketone ComponentAldehyde ComponentCatalystProductYieldReference
1-Phenyl-ethanone (Acetophenone)2,3-Dihydrobenzo[b] nih.govnih.govdioxine-6-carbaldehydeNaOH/EtOH(E)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-1-phenylprop-2-en-1-one63.5% nih.gov
1-(3-Bromophenyl)ethanone2,3-Dihydrobenzo[b] nih.govnih.govdioxine-6-carbaldehydeNaOH/EtOH(E)-1-(3-bromophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one25.5% nih.gov
1-(5-Chloro-2-hydroxyphenyl)ethanone2,3-Dihydrobenzo[b] nih.govnih.govdioxine-6-carbaldehydeNaOH/EtOH(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one60.1% nih.gov

Cyanohydrin Synthesis from Benzo[b]nih.govnih.govdioxine-6-carbaldehyde

Cyanohydrin formation is a nucleophilic addition reaction of hydrogen cyanide (HCN) or a cyanide salt to an aldehyde or ketone, resulting in a α-hydroxynitrile. openstax.org This reaction is a valuable method for one-carbon homologation, as the resulting nitrile group can be further transformed into other functional groups like carboxylic acids or primary amines.

The reaction mechanism is base-catalyzed. A small amount of base is required to deprotonate HCN (a weak acid) to generate the cyanide ion (CN⁻), which is a potent nucleophile. libretexts.org The cyanide ion then attacks the electrophilic carbonyl carbon of the Benzo[b] nih.govnih.govdioxine-6-carbaldehyde. youtube.com This attack breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate. libretexts.org In the final step, the alkoxide is protonated by a molecule of HCN, yielding the cyanohydrin product and regenerating the cyanide ion catalyst. openstax.orglibretexts.org For safety and efficiency, the reaction is often carried out by generating HCN in situ from a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) under mildly acidic conditions. libretexts.org

N-Alkylation and N-Arylation Strategies in Benzo[b]nih.govnih.govdioxine Derivatives

N-Alkylation and N-arylation reactions are crucial for the synthesis of a wide array of biologically active molecules containing the benzo[b] nih.govnih.govdioxine scaffold. These reactions involve the formation of a new bond between a nitrogen atom on the benzodioxine ring system and an alkyl or aryl group.

N-Alkylation can be achieved through various methods. A common approach is the reaction of an amino-substituted benzodioxine derivative with an alkyl halide in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the Sₙ2 reaction with the alkyl halide.

N-Arylation of benzodioxine amines is often accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate. The catalytic cycle typically involves a palladium(0) species, a phosphine ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups on both the amine and aryl partners, making it a cornerstone of modern synthetic chemistry for creating complex amine-containing structures.

Advanced and Chemoenzymatic Approaches to Benzo[b]nih.govnih.govdioxine-6-carboxylic Acid and its Analogs

Recent advancements in synthetic chemistry have provided more sophisticated and efficient routes to complex benzodioxine derivatives. These include metal-free click chemistry for bioconjugation and modular synthesis, as well as chemoenzymatic methods for accessing enantiomerically pure compounds.

Metal-Free Click Chemistry with Benzodioxine Scaffolds

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prime example. wikipedia.orgorganic-chemistry.org While often catalyzed by copper, concerns over catalyst toxicity in biological systems have spurred the development of metal-free alternatives. researchgate.netresearchgate.net

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent metal-free click reaction. wikipedia.org In this approach, a strained cyclooctyne (B158145) is used, whose ring strain significantly accelerates the reaction with an azide, obviating the need for a metal catalyst. wikipedia.org To apply this to benzodioxine chemistry, the scaffold can be functionalized with either an azide or a strained alkyne moiety. For example, a benzodioxine derivative bearing an azide group can be "clicked" onto a biomolecule or polymer scaffold modified with a cyclooctyne like dibenzocyclooctyl (DBCO), creating a stable triazole linkage under physiological conditions. nih.gov This strategy is highly valuable for applications in chemical biology, drug delivery, and materials science. nih.gov

The reaction is a concerted [4+2] cycloaddition where the 4 π-electrons of the 1,3-dipole (azide) and the 2 π-electrons of the dipolarophile (alkyne) participate in a pericyclic transition state to form the five-membered triazole ring. organic-chemistry.org

Chemoenzymatic Transformations and Enantioselective Synthesis of Benzo[b]nih.govnih.govdioxine Derivatives

The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic transformations, offer a powerful approach to producing enantiomerically pure compounds.

Enzymes, particularly lipases, have been effectively used for the kinetic resolution of racemic benzo[b] nih.govnih.govdioxine derivatives. For instance, engineered Candida antarctica lipase (B570770) B (CALB) has been shown to be a highly efficient and enantioselective biocatalyst for the hydrolysis of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov By selectively hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid while leaving the other enantiomer unreacted, the two can be easily separated. Optimized conditions for this resolution, including temperature and the use of co-solvents, can lead to excellent enantiomeric excess (e.e.) for the desired product. nih.gov

In addition to enzymatic resolution, asymmetric catalysis provides a direct route to chiral benzodioxanes. The asymmetric hydrogenation of prochiral 2-substituted 1,4-benzodioxine precursors using iridium catalysts with chiral ligands has been developed. researchgate.net This method can produce 2-substituted 1,4-benzodioxanes with high enantioselectivity, offering a versatile route to a variety of chiral building blocks. researchgate.net

Table 3: Chemoenzymatic and Asymmetric Synthesis of Chiral Benzodioxine Derivatives
MethodSubstrateCatalyst/EnzymeProductEnantioselectivityReference
Enzymatic Kinetic Resolution(R,S)-1,4-Benzodioxane-2-carboxylic acid methyl esterEngineered Candida antarctica lipase B (A225F/T103A)(S)-1,4-Benzodioxane-2-carboxylic acid methyl ester>97% e.e. nih.gov
Asymmetric Hydrogenation2-Substituted 1,4-Benzodioxines[Ir(cod)Cl]₂ / BIDIME-dimerEnantioenriched 2-Substituted 1,4-BenzodioxanesUp to 99:1 er researchgate.net

Utilization of Green Solvents in Benzo[b]jst.go.jpjst.go.jpdioxine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of bioactive molecules to minimize environmental impact. While specific documented examples of the use of green solvents in the synthesis of Benzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylic acid are not extensively reported in the provided search results, the broader trends in organic synthesis suggest the potential applicability of such methodologies. Green solvents are chosen for their low toxicity, biodegradability, and derivation from renewable resources.

In related syntheses, the move away from traditional volatile organic compounds (VOCs) towards more benign alternatives is evident. For instance, the synthesis of various heterocyclic compounds now often employs water, supercritical fluids (like CO2), ionic liquids, or deep eutectic solvents. These solvent systems can offer advantages in terms of reaction rates, selectivity, and ease of product separation.

For the synthesis of the benzodioxane ring system, which typically involves the reaction of a catechol with a dihaloethane derivative, the use of a polar aprotic solvent is common. Green alternatives to solvents like DMF or DMSO could include cyrene (dihydrolevoglucosenone) or dimethyl isosorbide. Furthermore, catalytic methods, such as phase-transfer catalysis, can enhance reaction efficiency in greener solvent systems, reducing the need for harsh conditions and large solvent volumes. The application of these principles to the synthesis of Benzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylic acid represents a promising area for future research and development.

Synthesis of Structural Analogs and Isomers of Benzo[b]jst.go.jpjst.go.jpdioxine-6-carboxylic Acid

The structural diversity of derivatives based on the Benzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylic acid core allows for the fine-tuning of their biological activities. The following sections detail the synthesis of several important classes of these analogs.

Synthesis of Benzo[b]jst.go.jpjst.go.jpdioxine-6-carboxylic Acid Amide Analogs

A library of 1,4-benzodioxane-6-carboxylic acid amide analogs has been synthesized, demonstrating the versatility of this chemical scaffold. scirp.orgscirp.org A common and effective starting material for these syntheses is the readily available and inexpensive gallic acid. scirp.orgscirp.org

The multi-step synthesis begins with the Fischer esterification of gallic acid in methanol with a sulfuric acid catalyst to produce methyl 3,4,5-trihydroxybenzoate. scirp.orgscirp.org This intermediate is then reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the core 1,4-benzodioxane ring structure, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylate. scirp.orgscirp.org

To introduce further diversity, this intermediate can be reacted with various mercaptans to yield sulfide derivatives. scirp.org Subsequent hydrolysis of the methyl ester group, typically using a base like sodium hydroxide, affords the corresponding carboxylic acid. scirp.orgscirp.org This carboxylic acid is then converted to a more reactive acid chloride, often using oxalyl chloride. scirp.orgscirp.org Finally, the acid chloride is reacted with a variety of primary and secondary amines to produce the desired 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgscirp.org The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and high-resolution ESI-MS. scirp.org

Table 1: Synthesis of Benzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylic Acid Amide Analogs
StepReactantsReagents and ConditionsProduct
1Gallic acid, MethanolSulfuric acid, RefluxMethyl 3,4,5-trihydroxybenzoate
2Methyl 3,4,5-trihydroxybenzoate, 1,2-DibromoethanePotassium carbonate, Acetone, RefluxMethyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylate
3Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylateVarious mercaptansSulfide derivatives
4Sulfide derivative of methyl esterSodium hydroxide, Methanol, RefluxCarboxylic acid derivative
5Carboxylic acid derivativeOxalyl chlorideAcid chloride derivative
6Acid chloride derivativePrimary or secondary aminesBenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylic acid amide analog

Design and Synthesis of N-Phenyl-2,3-dihydrobenzo[b]jst.go.jpjst.go.jpdioxine-6-carboxamide Derivatives

While a specific, detailed synthetic protocol for N-phenyl-2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxamide derivatives was not found in the provided search results, the general synthesis of carboxamides provides a clear pathway. The synthesis would logically start from 2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylic acid.

This starting carboxylic acid can be converted to its more reactive acid chloride, for instance, by treatment with thionyl chloride or oxalyl chloride. The resulting 2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carbonyl chloride would then be reacted with aniline or a substituted aniline to yield the corresponding N-phenyl-2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxamide derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

This synthetic approach is a standard method for amide formation and is highly adaptable for creating a library of N-phenyl substituted derivatives by varying the aniline component.

Synthesis of Sulfonamide Derivatives Bearing a Benzodioxine Moiety

Sulfonamide derivatives incorporating the benzodioxane structure have been synthesized, often starting from 2,3-dihydro-1,4-benzodioxin-6-amine. nih.govscielo.br The synthesis typically begins with the reaction of the amine with an appropriately substituted arylsulfonyl chloride in an aqueous alkaline medium. scielo.br For example, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate yields N-(2,3-dihydrobenzo jst.go.jpjst.go.jp-dioxin-6-yl)-4-methylbenzenesulfonamide. nih.govscielo.br

This parent sulfonamide can then be further functionalized. For instance, N-alkylation can be achieved by reacting it with alkyl halides in the presence of a base like lithium hydride in a solvent such as N,N-dimethylformamide (DMF). scielo.br This method allows for the introduction of various substituents on the sulfonamide nitrogen, leading to a diverse range of derivatives. The synthesized compounds are characterized by spectroscopic techniques to confirm their structures. nih.govscielo.br

Table 2: Synthesis of Sulfonamide Derivatives
StepStarting MaterialReagent 1Reagent 2Product
12,3-dihydro-1,4-benzodioxin-6-amine4-methylbenzenesulfonyl chloride10% aq. Na2CO3N-(2,3-dihydrobenzo jst.go.jpjst.go.jp-dioxin-6-yl)-4-methylbenzenesulfonamide
2N-(2,3-dihydrobenzo jst.go.jpjst.go.jp-dioxin-6-yl)-4-methylbenzenesulfonamide2-bromo-N-(un/substituted-phenyl)acetamidesLithium hydride, DMF2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

Cinnamaldehyde (B126680) Acylhydrazone Derivatives with a 1,4-Benzodioxan Fragment

A series of cinnamaldehyde acylhydrazone derivatives featuring a 1,4-benzodioxan moiety have been synthesized and evaluated for their biological activities. jst.go.jpnih.gov The synthesis is a multi-step process that begins with the esterification of a 2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxinecarboxylic acid with ethanol and thionyl chloride to produce the corresponding ethyl ester. nih.gov

This ester is then reacted with hydrazine hydrate in ethanol to form the hydrazide. nih.gov The final step involves the condensation of this hydrazide with various substituted cinnamaldehydes in ethanol to yield the target cinnamaldehyde acylhydrazone derivatives. jst.go.jpnih.gov This modular approach allows for the creation of a library of compounds with different substituents on the cinnamaldehyde ring, enabling structure-activity relationship studies. jst.go.jpnih.gov

Synthesis of 7-Nitro-2,3-dihydrobenzo[b]jst.go.jpjst.go.jpdioxine-6-carboxylic Acid

The synthesis of 7-Nitro-2,3-dihydrobenzo[b] jst.go.jpjst.go.jpdioxine-6-carboxylic acid is a key transformation for introducing a nitro group into the benzodioxane scaffold, which can serve as a handle for further functionalization or as a critical pharmacophore. smolecule.com Several synthetic strategies have been developed for its preparation. smolecule.com

One common approach involves the nitration of a suitable phenolic precursor followed by cyclization to form the benzodioxine ring. smolecule.com Alternatively, the synthesis can proceed through a multi-step pathway involving various organic reactions such as alkylation and oxidation to construct the benzodioxane framework, with the nitro and carboxylic acid groups being introduced at appropriate stages. smolecule.com Carboxylation reactions, where a carboxylic acid group is introduced via carbon dioxide, can also be employed. smolecule.com The precise regioselective introduction of both the nitro and carboxylic acid functionalities onto the benzodioxine scaffold is a significant synthetic challenge that requires careful control of reaction conditions. smolecule.com

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Benzo B 1 2 Dioxine 6 Carboxylic Acid Compounds

Vibrational Spectroscopy Analysis (FTIR, FT-Raman) of Benzo[b]scirp.orgresearchgate.netdioxine-6-carboxylic Acid and its Analogs

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful method for identifying functional groups within a molecule. americanpharmaceuticalreview.com These methods probe the vibrational modes of covalent bonds, which absorb infrared radiation or scatter incident light at specific frequencies, creating a unique molecular fingerprint. americanpharmaceuticalreview.com

In the study of Benzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid and its analogs, FTIR spectroscopy is instrumental in confirming the presence of key structural motifs. For instance, the analysis of various 1,4-benzodioxane-6-carboxylic acid amide analogs reveals characteristic absorption bands. scirp.orgresearchgate.net The amide C=O stretching vibration is typically observed in the range of 1626–1676 cm⁻¹, while the N-H stretching for primary and secondary amides appears between 3275 cm⁻¹ and 3346 cm⁻¹. scirp.orgscirp.org

For carboxylic acid derivatives within this family, such as 8-(2-((2-hydroxyethyl)thio)ethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid, the FTIR spectrum shows a very broad absorption band for the O-H stretch of the carboxylic acid group, typically spanning from 3500 to 2400 cm⁻¹. scirp.org The sharp, intense peak corresponding to the carbonyl (C=O) stretch is found around 1682 cm⁻¹. scirp.org Other significant peaks include those for C-H stretching of the aromatic ring and the aliphatic portions of the molecule, as well as C-O stretching vibrations of the dioxine ring and the carboxylic acid. scirp.orgmdpi.com

The table below summarizes characteristic FTIR absorption bands for a representative analog, 8-(2-((6-hydroxyhexyl)thio)ethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid. scirp.org

Table 1: FTIR Spectral Data for a Benzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic Acid Analog

Frequency (cm⁻¹) Vibration Type Functional Group
3500 - 2400 O-H Stretch (broad) Carboxylic Acid
3435 O-H Stretch Alcohol
2930, 2855 C-H Stretch Alkyl (CH₂)
1680 C=O Stretch Carboxylic Acid
1590, 1507 C=C Stretch Aromatic Ring
1463, 1432 C-H Bending Alkyl (CH₂)

These spectral assignments are often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy, aiding in the detailed analysis of complex spectra. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Conformational Insights

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of Benzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid derivatives, ¹H-NMR spectra confirm the successful synthesis of the target structures and offer conformational insights. scirp.orgscirp.org

For example, in various 8-substituted-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid analogs, the protons on the dioxine ring typically appear as multiplets in the range of δ 4.2-4.4 ppm. scirp.org The two methylene (B1212753) groups are often chemically non-equivalent, leading to distinct signals. scirp.org The aromatic protons on the benzodioxine core present as singlets or doublets, depending on the substitution pattern, usually in the region of δ 6.8-7.4 ppm. scirp.orgscirp.org

For the specific analog, 8-(2-((2-hydroxyethyl)thio)ethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid, the spectrum recorded in DMSO-d₆ shows the two aromatic protons as distinct doublets at δ 7.07 and δ 7.10 ppm. scirp.org The protons of the dioxine methylene groups appear as multiplets between δ 4.25 and 4.30 ppm. scirp.org The broad singlet for the carboxylic acid proton is observed far downfield at δ 12.76 ppm, which is characteristic for this functional group. scirp.org Analysis using 2D NMR techniques like NOESY can further elucidate the spatial proximity of protons, providing deeper conformational understanding. mdpi.com

Table 2: ¹H-NMR Spectral Data for 8-(2-((2-hydroxyethyl)thio)ethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid in DMSO-d₆

Chemical Shift (δ ppm) Multiplicity Integration Assignment
12.76 br s 1H -COOH
7.10 d 1H Ar-H
7.07 d 1H Ar-H
4.79 t 1H -OH
4.28 - 4.30 m 2H -OCH₂- (dioxine)
4.25 - 4.26 m 2H -OCH₂- (dioxine)
4.14 t 2H Ar-O-CH₂-
3.56 q 2H -CH₂-OH
2.89 t 2H -S-CH₂-CH₂-O-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Benzo[b]scirp.orgresearchgate.netdioxine-6-carboxylic Acid Derivatives

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. libretexts.org Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. libretexts.orgyoutube.com

In Benzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid derivatives, the carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at a characteristic downfield shift of around δ 167 ppm. scirp.org The carbons of the aromatic ring typically resonate in the δ 106-148 ppm range. scirp.orgscirp.org The quaternary carbons to which the oxygen atoms are attached appear further downfield within this range (δ ~143-148 ppm) compared to the protonated aromatic carbons (δ ~106-123 ppm). scirp.org The methylene carbons of the dioxine ring are found in the aliphatic region, typically around δ 64 ppm. scirp.org

The ¹³C-NMR spectrum for 8-(2-((2-hydroxyethyl)thio)ethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid confirms these assignments. scirp.org The presence of the correct number of signals corresponding to the unique carbons in the structure provides strong evidence for its successful formation. scirp.orglibretexts.org

Table 3: ¹³C-NMR Spectral Data for 8-(2-((2-hydroxyethyl)thio)ethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid

Chemical Shift (δ ppm) Assignment
166.8 -COOH
147.4 Ar-C (quaternary)
143.5 Ar-C (quaternary)
137.4 Ar-C (quaternary)
122.3 Ar-C (quaternary)
111.5 Ar-CH
106.5 Ar-CH
68.6 -O-CH₂-
64.2 -OCH₂- (dioxine)
63.8 -OCH₂- (dioxine)
61.0 -CH₂-OH
30.4 -S-CH₂-

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺, with minimal fragmentation. youtube.comnih.gov This makes it ideal for accurately determining the molecular weight of the parent compound. High-resolution ESI, often coupled with a time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. scirp.org

For the synthesized analogs of Benzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid, ESI-TOF-MS has been used extensively to confirm their structures. scirp.orgscirp.orgbohrium.com For example, the analysis of 8-(2-((2-hydroxyethyl)thio)ethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid showed a sodium adduct ion [M+Na]⁺ at m/z 323.0564, which corresponds to the calculated value of 323.0565 for the molecular formula C₁₃H₁₆O₆SNa. scirp.org This excellent agreement between the measured and calculated mass confirms the elemental composition of the synthesized molecule. scirp.org

Table 4: High-Resolution ESI-MS Data for Representative Analogs

Compound Molecular Formula Ion Type Calculated m/z Found m/z
Analog 1 C₁₃H₁₆O₆S [M+Na]⁺ 323.0565 323.0564 scirp.org
Analog 2 C₁₇H₂₄O₆S [M+Na]⁺ 379.1191 379.1191 scirp.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). youtube.com This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. youtube.comyoutube.com The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation and library matching.

While ESI-MS is preferred for determining the molecular weight of the final carboxylic acid products, EI-MS is valuable for characterizing intermediates in their synthesis. For instance, in the synthesis of Benzo[b] scirp.orgresearchgate.netdioxine-6-carboxylic acid analogs starting from gallic acid, the intermediate methyl 3,4,5-trihydroxybenzoate (B8703473) was characterized by EI-MS, showing a molecular ion peak at m/z 184.1. scirp.orgscirp.org In another key intermediate, methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] scirp.orgresearchgate.netdioxine-6-carboxylate, the EI mass spectrum confirmed the presence of a single bromine atom by showing the characteristic M⁺ and M+2 isotopic peaks in an approximate 1:1 ratio. researchgate.net

The fragmentation of the benzodioxine ring system under EI conditions can proceed through specific pathways, such as the formation of benzofuran-type fragment ions, which provides further structural information. nih.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, HRMS can differentiate between compounds having the same nominal mass but different chemical formulas. This is achieved by providing a mass measurement with a precision of several decimal places, which allows for the calculation of a unique elemental formula.

For Benzo[b] nih.govquora.comdioxine-6-carboxylic acid, with a molecular formula of C₉H₈O₄, the theoretical monoisotopic mass is calculated to be 180.04225873 Da. nih.gov In practice, HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be expected to yield an experimental mass value that is in very close agreement with this theoretical value.

In the analysis of related benzo[b] nih.govquora.comdioxine derivatives, HRMS has been crucial for structure confirmation. For example, in studies of various amide analogs, ESI-TOF-MS provided the necessary precision to validate the synthesized products. scirp.orgscirp.orgbohrium.com The observed mass-to-charge ratio (m/z) for a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ allows for direct comparison with the calculated exact mass, confirming the elemental composition with high confidence. researchgate.net The consistency between the measured and calculated mass is a critical piece of evidence in the structural verification process. scirp.org

Below is a table showing examples of HRMS data for related benzo[b] nih.govquora.comdioxine derivatives, illustrating the precision of the technique.

CompoundMolecular FormulaCalculated m/zFound m/zReference
8-(2-(butylthio)ethoxy)-2,3-dihydrobenzo[b] nih.govquora.comdioxine-6-carboxylic acidC₁₆H₂₂O₅S327.1266 ([M+H]⁺)327.1262 ([M+H]⁺) scirp.org
N-(4-chlorophenyl)-8-(2-(butylthio)ethoxy)-2,3-dihydrobenzo[b] nih.govquora.comdioxine-6-carboxamideC₂₂H₂₆ClNO₄S436.1349 ([M+H]⁺)436.1349 ([M+H]⁺) scirp.org
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acidC₁₂H₉O₆249.0405 ([M-H]⁻)249.0403 ([M-H]⁻) researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of Benzo[b] nih.govquora.comdioxine-6-carboxylic acid contains a benzene (B151609) ring fused to a dioxane ring and substituted with a carboxylic acid group. The benzene ring is the primary chromophore, responsible for strong π → π* transitions. These transitions typically occur in the UV region. The presence of the ether oxygens in the dioxane ring and the carbonyl group of the carboxylic acid, which both have non-bonding electrons (n-electrons), can give rise to weaker n → π* transitions.

The exact absorption maxima (λ_max) can be influenced by the solvent environment and the pH of the solution. sielc.comnih.gov While a specific spectrum for Benzo[b] nih.govquora.comdioxine-6-carboxylic acid is not detailed in the reviewed literature, data from the structurally similar 3,4-dihydroxybenzoic acid shows absorption maxima at 218 nm, 261 nm, and 294 nm in an acidic mobile phase. sielc.com It is anticipated that Benzo[b] nih.govquora.comdioxine-6-carboxylic acid would exhibit a similar UV-Vis profile, with characteristic absorption bands in the 220-300 nm range, corresponding to the electronic transitions within the substituted aromatic system.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to map the precise positions of each atom in the crystal lattice. This technique provides unequivocal information about bond lengths, bond angles, and torsional angles.

For Benzo[b] nih.govquora.comdioxine-6-carboxylic acid, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. It would verify the planarity of the benzene ring, the conformation of the dioxane ring, and the relative orientation of the carboxylic acid substituent. Furthermore, the analysis reveals intermolecular interactions in the solid state, such as hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking interactions between aromatic rings, which govern the crystal packing.

While X-ray crystallography is the gold standard for structural elucidation, and the technique has been applied to more complex derivatives containing the benzodioxane scaffold, a published crystal structure for the parent Benzo[b] nih.govquora.comdioxine-6-carboxylic acid was not identified in the surveyed literature. researchgate.net The successful generation of such data would require the growth of a suitable single crystal, which would then provide the ultimate proof of the compound's solid-state architecture.

Elemental Compositional Analysis (CHN)

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The results are used to determine the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. When combined with molecular weight information from mass spectrometry, the exact molecular formula can be confirmed.

For Benzo[b] nih.govquora.comdioxine-6-carboxylic acid, the molecular formula is C₉H₈O₄. nist.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C: 12.01, H: 1.008, O: 16.00). The expected mass percentages provide a benchmark against which experimentally determined values for a synthesized sample can be compared. Close agreement between the experimental and theoretical values (typically within ±0.4%) is considered a confirmation of the sample's purity and empirical formula.

The theoretical elemental composition for C₉H₈O₄ is presented in the table below.

ElementAtomic Mass (amu)Atoms in FormulaTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.0119108.09960.00%
Hydrogen (H)1.00888.0644.48%
Oxygen (O)15.999463.99635.52%
Total 180.159 100.00%

Note: Percentages are often reported for C, H, and N. The oxygen percentage is typically determined by difference. The values are comparable to those reported for other compounds with the same molecular formula, such as aspirin. quora.com

Computational Chemistry and Theoretical Investigations of Benzo B 1 2 Dioxine 6 Carboxylic Acid

Density Functional Theory (DFT) Studies on Benzo[b]arabjchem.orgresearchgate.netdioxine-6-carboxylic Acid Derivatives

Density Functional Theory (DFT) has been widely applied to investigate the derivatives of 2,3-dihydrobenzo arabjchem.orgresearchgate.netdioxine-6-carboxylic acid. arabjchem.org These studies utilize functionals like B3LYP to elucidate the compounds' fundamental properties. arabjchem.org Calculations are often performed in both gas and solvent phases to provide a comprehensive understanding of the molecular system. arabjchem.org

Geometry Optimization and Detailed Molecular Structure Analysis

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional conformation of a molecule. arabjchem.orgresearchgate.net For derivatives of benzo[b] arabjchem.orgresearchgate.netdioxine-6-carboxylic acid, such as its hydrazones, DFT calculations using the B3LYP functional and SVP basis set have been employed to find the optimal chemical structures. arabjchem.org These analyses provide precise data on bond lengths, bond angles, and dihedral angles, confirming the structural integrity of the synthesized compounds. researchgate.net The process involves finding the minimum energy state of the molecule, which corresponds to its most probable and stable structure. researchgate.net

Electronic Structure Characterization: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of molecules are primarily defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. schrodinger.comreddit.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. researchgate.net For a series of benzodioxane carboxylic acid-based hydrazones, DFT calculations have been used to determine these energy gaps. arabjchem.org The analysis revealed that specific derivatives, such as one containing a trifluoromethyl group, possessed the lowest energy gap, suggesting it is the most reactive compound in the series. arabjchem.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its electron-accepting capability. nankai.edu.cn Visualizations of HOMO and LUMO orbitals show the distribution of electron density, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Calculated Electronic Properties of Benzo[b] arabjchem.orgresearchgate.netdioxine-6-carboxylic Acid Hydrazone Derivatives arabjchem.org
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Hydrazone with 4-(trifluoromethyl)benzaldehyde-6.49-2.264.23
Hydrazone with 4-methoxybenzaldehyde-5.83-1.424.41
Hydrazone with 2,4-dichlorobenzaldehyde-6.39-2.074.32
Hydrazone with thiophene-2-carbaldehyde-5.91-1.874.04

Exploration of Reactivity Descriptors and Electrostatic Potential Surfaces (MESP)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net For instance, a compound with a high electronegativity value is a good electron acceptor. researchgate.net

The Molecular Electrostatic Potential Surface (MESP) is another valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It helps to visualize the charge distribution and predict how a molecule will interact with other species. arabjchem.org The MESP identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. arabjchem.orgresearchgate.net Studies on benzodioxane derivatives have used MESP to understand the influence of different substituents on the compound's bioactivity. arabjchem.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target, such as a protein or enzyme. arabjchem.org This simulation is crucial for understanding the structural basis of a compound's biological activity and for rational drug design.

Elucidation of Enzyme-Inhibitor Binding Modes for Benzo[b]arabjchem.orgresearchgate.netdioxine-6-carboxylic Acid Analogs

Molecular docking simulations have been instrumental in exploring the therapeutic potential of benzo[b] arabjchem.orgresearchgate.netdioxine-6-carboxylic acid analogs as enzyme inhibitors. arabjchem.orgnih.gov Studies have investigated the binding of these compounds to the active sites of various enzymes, including those relevant to cancer and neurodegenerative diseases.

For example, 2,3-dihydrobenzo[b] arabjchem.orgresearchgate.netdioxine-5-carboxamide was identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair. nih.gov Docking studies helped to generate a binding model of this compound within the PARP1 active site, facilitating further optimization efforts. nih.gov Similarly, a series of benzodioxane carboxylic acid-based hydrazones were docked against several enzymes, including acetylcholinesterase, β-glucosidase, and α-amylase. arabjchem.org The simulations revealed that the compounds' inhibitory activity was driven by specific interactions like hydrogen bonding with key amino acid residues and π-π stacking with aromatic residues within the enzyme's active site. arabjchem.org Substituents on the benzodioxane scaffold, such as methoxy (B1213986) and thiophene (B33073) groups, were found to enhance these binding interactions. arabjchem.org

Enzyme Inhibition Data for Benzo[b] arabjchem.orgresearchgate.netdioxine-6-carboxylic Acid Analogs
Compound AnalogTarget EnzymeInhibitory Concentration (IC50)Key Binding InteractionsReference
2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492)PARP15.8 µMInteraction with nicotinamide (B372718) binding pocket nih.gov
Hydrazone with 4-methoxybenzaldehydeAcetylcholinesterase1.228 ± 1.63 µg/mLHydrogen bonding, π-π stacking arabjchem.org
Hydrazone with 4-methoxybenzaldehydeβ-glucosidase0.37 ± 3.06 µg/mLHydrogen bonding, hydrophobic interactions arabjchem.org
Hydrazone with thiophene ringα-amylase2.81 ± 8.69 µg/mLHydrogen bonding, π-π stacking arabjchem.org

Analysis of Receptor Binding Mechanisms and Interaction Networks

Computational docking studies have been instrumental in elucidating the binding mechanisms of derivatives of Benzo[b] nih.govtandfonline.comdioxine-6-carboxylic acid with various biological targets. These in silico analyses provide critical insights into the specific interactions that govern the affinity and potential biological activity of these compounds.

A notable example involves a series of novel 1,3,4-oxadiazole-2(3H)-thione derivatives incorporating the 1,4-benzodioxane (B1196944) skeleton, which were investigated as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. nih.gov Molecular docking studies of these compounds against E. coli FabH revealed key interactions within the active site, with the most potent compound, 7q, demonstrating significant binding. nih.gov Similarly, derivatives of 1,3-benzodioxole, a related scaffold, have been docked against tubulin, a crucial protein in cell proliferation, to explore their potential as anticancer agents. nih.gov The docking analyses indicated that these derivatives bind effectively to the tubulin protein, suggesting a potential mechanism for their observed anticancer properties. nih.gov

In the context of cancer therapy, derivatives of 2,3-dihydrobenzo[b] nih.govtandfonline.comdioxine-5-carboxamide were identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. nih.govnih.gov High-throughput virtual screening and subsequent molecular docking were used to predict and analyze the binding modes of these inhibitors. nih.govnih.gov The binding model for the lead compound highlighted crucial interactions within the PARP1 active site, guiding further chemical modifications to optimize potency. nih.gov

The versatility of the benzodioxane scaffold is further demonstrated in its application as a component of α1-adrenoceptor antagonists. cpu.edu.cn Molecular docking of these derivatives has helped to understand their interaction with the receptor, contributing to the design of compounds with improved activity. cpu.edu.cn

The following table summarizes key receptor binding studies involving benzodioxane derivatives:

Derivative ClassTarget ReceptorKey Findings
1,3,4-Oxadiazole-2(3H)-thiones with 1,4-benzodioxaneE. coli FabHCompounds interact with critical residues in the active site. nih.gov
1,3-Benzodioxole-tagged dacarbazineTubulinEffective binding suggests potential as anticancer agents. nih.gov
2,3-Dihydrobenzo[b] nih.govtandfonline.comdioxine-5-carboxamidesPARP1Identification of key binding interactions guiding lead optimization. nih.govnih.gov
1-(1,4-Benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazinesα1-AdrenoceptorElucidation of interactions for antagonist activity. cpu.edu.cn

Computational Confirmation of Key Hydrogen Bonding and Other Non-Covalent Interactions

The stability of ligand-receptor complexes involving Benzo[b] nih.govtandfonline.comdioxine-6-carboxylic acid derivatives is significantly influenced by a network of hydrogen bonds and other non-covalent interactions, which have been computationally confirmed.

In the study of PARP1 inhibitors based on the 2,3-dihydrobenzo[b] nih.govtandfonline.comdioxine-5-carboxamide scaffold, molecular docking revealed that the pharmacophoric carboxamide group forms three critical hydrogen bonds with the side chain of Ser904 and the backbone of Gly863 in the enzyme's active site. nih.gov These interactions are fundamental to the inhibitory activity of this class of compounds.

Computational investigations of benzodioxane carboxylic acid-based hydrazones have also highlighted the importance of non-covalent interactions. Molecular docking and subsequent molecular dynamics simulations showed that substituents such as methoxy and sulfur-containing thiophene groups facilitate hydrogen bonding, π-π stacking, and hydrophobic interactions within the active sites of various receptors. arabjchem.org These interactions are crucial for the observed biological activities, including enzyme inhibition and anticancer effects. arabjchem.org

The following table details the key non-covalent interactions identified in computational studies of benzodioxane derivatives:

DerivativeTargetKey Interactions
2,3-Dihydrobenzo[b] nih.govtandfonline.comdioxine-5-carboxamidePARP1Hydrogen bonds with Ser904 and Gly863. nih.gov
Benzodioxane carboxylic acid-based hydrazonesVarious ReceptorsHydrogen bonding, π-π stacking, hydrophobic interactions. arabjchem.org

In Silico Structure-Activity Relationship (SAR) Modeling for Benzo[b]nih.govtandfonline.comdioxine-6-carboxylic Acid Derivatives

In silico Structure-Activity Relationship (SAR) modeling, particularly through quantitative structure-activity relationship (QSAR) studies, has been effectively used to understand and predict the biological activities of Benzo[b] nih.govtandfonline.comdioxine-6-carboxylic acid derivatives.

A 3D-QSAR study was conducted on a series of 1-(1,4-benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazine analogues as α1-adrenoceptor antagonists. cpu.edu.cn Using the Sybyl software, a Comparative Molecular Field Analysis (CoMFA) model was developed, which yielded statistically significant results (q²=0.753, r²=0.986). cpu.edu.cn This model provides valuable insights into the structural requirements for potent α1-adrenoceptor blockade and is instrumental for the further structural optimization of this class of antagonists. cpu.edu.cn

The design of novel benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ has also been guided by computational studies. mdpi.com By analyzing the fit of these molecules into the hydrophobic subpocket of FtsZ, researchers were able to design derivatives with improved physicochemical properties and metabolic stability. mdpi.com This work underscores the importance of the linker between the benzamide (B126) and benzodioxane moieties for optimal binding and activity. mdpi.com

Furthermore, the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was undertaken for SAR studies, with the aim of developing novel small molecules for therapeutic applications. scirp.org The strategic functionalization of the benzodioxane scaffold allows for a systematic exploration of how different substituents impact biological activity. scirp.org

Conformational Analysis and Molecular Dynamics Simulations of Benzodioxine Systems

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for investigating the dynamic behavior of benzodioxine systems at an atomic level. sciencepublishinggroup.com These methods provide insights into conformational changes, stability, and interactions of these molecules with their biological targets. tandfonline.comsciencepublishinggroup.com

A detailed study involving a novel 2-(2,3-dihydrobenzo[b] nih.govtandfonline.comdioxin-6-yl)-1,4,5-triphenyl-1H-imidazole derivative utilized MD simulations to understand its stability and interaction with viral proteins, specifically the main protease of SARS-CoV-2. tandfonline.comtandfonline.com The simulations, performed to assess the stability of the ligand-protein complex under dynamic conditions, indicated that the derivative could be a potential antiviral agent. tandfonline.comtandfonline.com

Similarly, MD simulations were employed to assess the stability of complexes formed between benzodioxane carboxylic acid-based hydrazones and various receptors. arabjchem.org These simulations helped to refine and stabilize the docked complexes, providing a more accurate picture of the binding interactions over time. arabjchem.org The results from these simulations were in good agreement with in vitro biological data, validating the computational approach. arabjchem.org

The flexibility and conformational dynamics of catalyst-substrate complexes are also amenable to study by MD simulations. For instance, simulations have been used to investigate the role of conformational mobility in peptide-based catalysts, revealing how changes in the catalyst's conformation upon substrate binding can influence reactivity and selectivity. nih.gov While not directly on a benzodioxine system, this illustrates the power of MD in understanding dynamic molecular processes.

Biological and Biochemical Research Focusing on Benzo B 1 2 Dioxine 6 Carboxylic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of benzo[b] dntb.gov.uajst.go.jpdioxine-6-carboxylic acid have been synthesized and evaluated against several key enzymes implicated in a variety of diseases. These studies provide crucial insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, highlighting the versatility of the benzodioxine core structure in medicinal chemistry.

Monoamine Oxidase B (MAO-B) Inhibition by Benzo[b]dntb.gov.uajst.go.jpdioxine-6-carboxamide Derivatives

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders. A series of N-phenyl-2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxine-6-carboxamide derivatives have been designed and synthesized to explore their inhibitory activity against human MAO-B (hMAO-B).

In one study, a library of these carboxamide derivatives was evaluated, revealing potent inhibitory activity. The parent compound, N-phenyl-2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxine-6-carboxamide (1a), showed moderate inhibition. However, substitutions on the N-phenyl ring led to significant improvements in potency. The compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxine-6-carboxamide) emerged as the most potent inhibitor, with an IC₅₀ value of 0.0083 μM. dntb.gov.uaresearchgate.net This compound also demonstrated high selectivity for MAO-B over MAO-A, with a selectivity index greater than 4819. dntb.gov.uaresearchgate.net Kinetic studies confirmed that compound 1l acts as a competitive and reversible inhibitor of hMAO-B. dntb.gov.uaresearchgate.netscience.gov

Another class of derivatives, 1,4-benzodioxan-substituted chalcones, also showed significant selective and reversible inhibitory activity against hMAO-B. The most potent among these was (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxin-6-yl)prop-2-en-1-one, which exhibited an IC₅₀ of 0.026 µM and a selectivity index over 1538.

Table 1: MAO-B Inhibition Data for Benzo[b] dntb.gov.uajst.go.jpdioxine Derivatives This table is interactive. You can sort and filter the data.

Compound Derivative Class Target IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B) Inhibition Type
1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxine-6-carboxamide) Carboxamide hMAO-B 0.0083 >4819 Competitive, Reversible
(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxin-6-yl)prop-2-en-1-one Chalcone (B49325) hMAO-B 0.026 >1538 Competitive, Reversible
1a (N-phenyl-2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxine-6-carboxamide) Carboxamide hMAO-B 7.66 - Moderate Inhibitor
Safinamide (Control) - hMAO-B 0.060 - Reversible Inhibitor
Rasagiline (Control) - hMAO-B 0.096 - Irreversible Inhibitor

α-Glucosidase Inhibition by Benzodioxine Sulfonamides

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type-2 diabetes. researchgate.net While extensive research on various chemical scaffolds as α-glucosidase inhibitors exists, studies specifically focusing on benzodioxine sulfonamides are emerging. A recent review on synthetic α-glucosidase inhibitors identified N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as potential therapeutic agents for type-2 diabetes, indicating their activity against this enzyme. dntb.gov.ua This highlights the potential of the benzodioxan scaffold, combined with a sulfonamide linker, for the development of novel α-glucosidase inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Profiling

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. nih.gov The 1,4-benzodioxan scaffold has been explored for its potential in developing cholinesterase inhibitors. For instance, research on chalcones has shown that 1,4-benzodioxan-substituted chalcones can be designed as dual-acting inhibitors of both MAO-B and AChE. nih.gov Furthermore, the development of the novel acetylcholinesterase inhibitor TAK-802, which is used alongside the α1-adrenoceptor antagonist tamsulosin, demonstrates the continued interest in new ChE inhibitors. auajournals.org The 1,4-benzodioxan framework is common among α1-adrenoceptor antagonists, suggesting a structural basis for its use in designing molecules that could target the cholinergic system. auajournals.org These findings suggest that the benzo[b] dntb.gov.uajst.go.jpdioxine moiety is a viable starting point for creating new AChE and BChE inhibitors.

Lipoxygenase (LOX) Inhibition by Benzo[b]dntb.gov.uajst.go.jpdioxine Sulfonamides

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Consequently, LOX inhibitors are pursued as potential anti-inflammatory agents. nih.gov The benzo[b] dntb.gov.uajst.go.jpdioxine scaffold has been incorporated into the design of such inhibitors. For example, a synthetic procedure for a potent 5-LOX inhibitor involved a starting material derived from 1,4-benzodioxan-6-yl methyl ketone. nih.gov This demonstrates the utility of the benzodioxan fragment in building more complex molecules with specific LOX inhibitory activity. Although literature specifically detailing the activity of benzo[b] dntb.gov.uajst.go.jpdioxine sulfonamides against LOX is sparse, the use of the core structure in the synthesis of potent LOX inhibitors indicates its relevance and potential for this target. nih.govsemanticscholar.org

β-Ketoacyl–Acyl Carrier Protein Synthase III (FabH) Inhibition by 1,4-Benzodioxan Fragments

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is essential for initiating fatty acid biosynthesis in bacteria, making it a prime target for novel antibacterial agents. jst.go.jpacs.orgunimi.it Research has successfully utilized the 1,4-benzodioxan fragment to create potent FabH inhibitors.

A study focused on cinnamaldehyde (B126680) acylhydrazone derivatives featuring a 1,4-benzodioxan core demonstrated significant antibacterial activity correlated with FabH inhibition. jst.go.jpunimi.it Three series of compounds were synthesized based on 2,3-dihydrobenzo[b] dntb.gov.uajst.go.jpdioxine-2-carboxylic acid, -5-carboxylic acid, and -6-carboxylic acid. jst.go.jp The derivative of the 5-carboxylic acid, compound B6 , was identified as the most potent, with a low IC₅₀ value against E. coli FabH and strong antibacterial activity against several bacterial strains. jst.go.jpunimi.it

Table 2: FabH Inhibition and Antibacterial Activity of Lead Compound B6 This table is interactive. You can sort and filter the data.

Compound Parent Structure Target Enzyme IC₅₀ (µM) Target Organism MIC (µg/mL)
B6 1,4-Benzodioxane-5-carboxylic acid hydrazone E. coli FabH 3.5 E. coli 1.53
B6 1,4-Benzodioxane-5-carboxylic acid hydrazone E. coli FabH 3.5 P. aeruginosa 3.13
B6 1,4-Benzodioxane-5-carboxylic acid hydrazone E. coli FabH 3.5 S. aureus 6.25
B6 1,4-Benzodioxane-5-carboxylic acid hydrazone E. coli FabH 3.5 B. subtilis 6.25

Heat Shock Transcription Factor 1 (HSF1) Pathway Modulation by Benzo[b]dntb.gov.uajst.go.jpdioxine Ligands

Heat Shock Transcription Factor 1 (HSF1) is a master regulator of the cellular stress response and is implicated in cancer cell survival and proliferation. nih.govgoogle.com Modulating the HSF1 pathway is therefore a promising strategy for developing new anticancer therapeutics. nih.gov The benzo[b] dntb.gov.uajst.go.jpdioxine scaffold has been identified in this context, with 1,4-Benzodioxan-2-carboxylic acid being listed as an HSF1 inhibitor. This suggests that ligands based on the benzo[b] dntb.gov.uajst.go.jpdioxine structure can interfere with HSF1 activity. Although detailed mechanistic studies on specific benzo[b] dntb.gov.uajst.go.jpdioxine ligands are still emerging, the identification of the core carboxylic acid derivative as an HSF1 inhibitor points to a valuable area for further investigation in cancer research. science.gov

Inhibition of the p38α MAPK Pathway by 1,4-Benzodioxane (B1196944) Derivatives

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial mediator of cellular responses to inflammatory cytokines and stress, making it a prime target for therapeutic intervention in diseases like cancer and neuroinflammatory conditions. researchgate.netnih.govuni-tuebingen.de Research has identified 1,4-benzodioxane derivatives as potent inhibitors of p38α MAPK. scirp.orgscirp.org

A notable example is a 1,4-benzodioxane derivative, referred to as compound 7, which was reported as a potent inhibitor of the p38α MAPK pathway. scirp.orgscirp.org This compound features a benzamide (B126) moiety at the 6-position of the benzodioxane core, a structural element shared with other inhibitors of this pathway. scirp.orgscirp.org Another derivative, compound 5, demonstrated high potency with an IC50 value of 0.07 μM, showcasing a promising kinase selectivity profile and the ability to suppress p38α MAPK effects in human immune cells. researchgate.net The inhibition of p38α is considered a promising strategy for conditions like Alzheimer's disease and certain cancers. researchgate.netnih.gov

CompoundTargetReported ActivityReference
Compound 7 (1,4-benzodioxane bisamide)p38α MAPKPotent inhibitor scirp.orgscirp.org
Compound 5 (1,4-benzodioxane derivative)p38α MAPKIC50 = 0.07 μM researchgate.net

Broader Enzyme Inhibition Spectrum Including Proteases, Carbonic Anhydrase, COX-2, and Caspase

The therapeutic potential of the benzo[b] researchgate.netnih.govdioxine scaffold extends beyond p38α MAPK to a diverse range of enzymes implicated in various pathologies.

Proteases and Caspases: Sulfonamide derivatives are known to be powerful inhibitors of proteases and caspases, enzymes that play critical roles in processes like inflammation and apoptosis. researchgate.net

Carbonic Anhydrase (CA): CAs are involved in numerous physiological processes, and their inhibition is relevant for treating several diseases. nih.gov Sulfonamide derivatives of 1,4-benzodioxane have been explored as CA inhibitors. researchgate.net The development of multi-target agents that inhibit both CAs and other inflammatory enzymes is an active area of research. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. Phenylpiperazine derivatives of 1,4-benzodioxan have been synthesized and identified as new and selective COX-2 inhibitors with in vivo anti-inflammatory activity and low ulcerogenic potential. nih.gov Other studies have also confirmed the potential of benzoxazine (B1645224) derivatives to selectively inhibit COX-2. rsc.org

Enzyme TargetDerivative ClassKey FindingsReference
ProteasesSulfonamidesIdentified as powerful inhibitors. researchgate.net
Carbonic AnhydraseSulfonamidesKnown to be effective inhibitors. researchgate.netnih.gov
COX-2PhenylpiperazinesSelective inhibition with anti-inflammatory effects. nih.gov
CaspaseSulfonamidesDemonstrated inhibitory activity. researchgate.net

Receptor and Protein Binding Investigations

The mechanism of action for many benzodioxane derivatives involves direct binding to specific proteins and receptors, disrupting their normal function.

FtsZ Protein Binding and Inhibition Mechanisms

The bacterial cell division protein FtsZ is an essential and highly conserved protein, making it an attractive target for novel antibiotics to combat antimicrobial resistance. nih.govnih.govnih.gov Benzodioxane-benzamide derivatives have emerged as a promising class of FtsZ inhibitors. nih.govnih.gov These molecules typically target the interdomain binding site of the FtsZ protein, distinct from the GTP-binding site. nih.govmdpi.com Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cell division, leading to cell filamentation and eventual lysis. nih.govnih.gov

Compounds such as FZ95 and FZ100 have shown very high potency against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimal Inhibitory Concentrations (MICs) as low as 0.1 µg/mL. nih.gov These compounds also demonstrate activity against other Gram-positive bacteria like Bacillus subtilis and even some Gram-negative strains with defective efflux pumps. nih.govmdpi.com

CompoundBacterial StrainMIC (µg/mL)Reference
PC190723MSSA & MRSA1 nih.gov
FZ95MSSA & MRSA0.25 nih.gov
FZ100MSSA & MRSA0.1 nih.gov

Targeting the RhoA/ROCK Pathway with Benzo[b]researchgate.netnih.govdioxine Derivatives

The RhoA/ROCK pathway is a central regulator of cytoskeletal dynamics, cell migration, and proliferation. nih.gov Its dysregulation is implicated in various diseases, including pulmonary arterial hypertension and autoimmune disorders, making it a significant therapeutic target. nih.govnih.gov The pathway involves the activation of RhoA, which in turn activates ROCKs (ROCK1 and ROCK2), leading to downstream signaling that controls cellular functions. nih.gov While inhibitors of the RhoA/ROCK pathway, such as Fasudil, are known to modulate immune responses and vascular remodeling, a direct and established link between benzo[b] researchgate.netnih.govdioxine derivatives and the inhibition of this specific pathway is not extensively documented in the current body of research. nih.gov

Identification and Characterization of Pirin Ligand Interactions

Pirin is a protein that has been implicated in transcriptional regulation and is considered a potential target in oncology. A significant breakthrough in this area was the discovery of a bisamide chemical probe, CCT251236, which contains a 1,4-benzodioxane moiety. nih.gov This compound was identified through a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. nih.govresearchgate.net

Subsequent chemical proteomics and surface plasmon resonance (SPR) studies confirmed that Pirin is a high-affinity molecular target of CCT251236. nih.gov The interaction is highly specific, with displacement studies showing a robust apparent inhibition constant (Ki) of 28 nM for the active probe, while an inactive analogue showed no affinity. nih.gov This discovery has established the benzodioxane scaffold as a key pharmacophore for engaging with Pirin.

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective therapeutic agents. For benzo[b] researchgate.netnih.govdioxine derivatives, SAR analyses have provided invaluable insights into the structural features required for potent and selective biological activity.

For p38α MAPK inhibition , the presence of a benzamide moiety at the 6-position of the 1,4-benzodioxane core appears to be a key feature for potent activity, as seen in several reported inhibitors. scirp.orgscirp.org

In the context of FtsZ inhibition , SAR studies have been extensive. The 2,6-difluoro-benzamide scaffold is a common starting point. nih.gov The length of the linker connecting the benzamide and benzodioxane rings is critical, with computational and experimental data suggesting that an ethylenoxy linker provides a good balance of flexibility and optimal binding. nih.govmdpi.com Furthermore, substitutions on the benzodioxane ring itself are used to fine-tune the compound's potency and pharmacokinetic properties. nih.govnih.gov

The SAR for Pirin ligands is notably stringent. The specific isomer of the benzodioxane ring is crucial for activity. The 6-substituted dioxane isomer (like that in CCT251236) is active, whereas changing to the 5-substituted isomer results in a complete loss of cellular activity. nih.gov Moreover, replacing the rigid benzodioxane ring with an acyclic dimethoxy analogue also abolishes activity, underscoring the necessity of the intact heterocyclic ring system for target engagement. nih.gov

Across different biological targets, the position of substituents on the benzodioxane ring has been shown to be critical. For instance, in derivatives studied for anti-inflammatory activity, placing an acetic acid group at position-6 yielded optimal activity, while the regioisomer with the substituent at position-2 was significantly less active. scirp.orgscirp.org These SAR findings highlight the 1,4-benzodioxane core as a privileged scaffold whose biological activity can be precisely modulated through synthetic chemistry. scirp.orgiomcworld.com

Impact of Substituent Position on Biological Activity of Benzo[b]acs.orgresearchgate.netdioxine-6-carboxylic Acid Analogs

The placement of functional groups on the benzodioxane core is a critical determinant of biological activity. Studies on analogs of 2,3-dihydro-1,4-benzodioxin have demonstrated that the position of an acetic acid substituent significantly influences its anti-inflammatory properties. scirp.orgscirp.org Optimal anti-inflammatory activity was observed when the acetic acid group was attached at the C-6 position of the aromatic ring. scirp.orgscirp.org In contrast, the regioisomer with the same substituent at the C-2 position of the dioxane ring displayed only mediocre anti-inflammatory effects. scirp.orgscirp.org This highlights the strategic importance of the C-6 position for this specific biological action.

Substituent PositionObserved Biological ActivitySource
Position-6Optimal Anti-inflammatory Activity scirp.orgscirp.org
Position-2Mediocre Anti-inflammatory Activity scirp.orgscirp.org

Influence of Chemical Modifications on Potency and Selectivity across Different Biological Targets

Chemical modifications to the benzo[b] acs.orgresearchgate.netdioxine-6-carboxylic acid structure have been shown to modulate the potency and selectivity of its analogs for various biological targets, including adrenergic and serotonergic receptors. acs.orgebi.ac.uk For instance, many structural changes to the prototype antagonist WB 4101, which features a 1,4-benzodioxane moiety, resulted in a significant decrease in affinity for 5-HT1A serotoninergic receptors. ebi.ac.uknih.gov This particular modification is advantageous in the development of highly selective α1A-adrenoreceptor antagonists. ebi.ac.uk

Further research into hydrazone derivatives of benzo[b] acs.orgresearchgate.netdioxine-6-carboxylic acid has revealed that different substituents can confer a wide range of biological activities. arabjchem.org The introduction of methoxy (B1213986) and sulfur-containing thiophene (B33073) groups, for example, facilitated strong binding interactions and stability within the active sites of various receptors through hydrogen bonds, π-π stacking, and hydrophobic interactions. arabjchem.org Specifically, a derivative with a methoxy group showed potent inhibition of several enzymes, including acetylcholinesterase, while a derivative with a sulfur-containing thiophene ring exhibited strong antioxidant and anticancer properties. arabjchem.org

The oxidation state of substituents also plays a role. In one study, a sulfide (B99878) group on a 1,4-benzodioxane analog was converted to its corresponding sulfoxide (B87167) and sulfone forms to evaluate the impact on biological activity. scirp.orgscirp.org

Chemical ModificationBiological Target/ActivityObserved EffectSource
Modifications to WB 4101 prototype5-HT1A Serotoninergic ReceptorsMarked decrease in affinity ebi.ac.uknih.gov
Addition of methoxy group (hydrazone derivative)Enzyme Inhibition (e.g., Acetylcholinesterase)Potent inhibition arabjchem.org
Addition of sulfur-thiophene group (hydrazone derivative)Antioxidant & Anticancer ActivityStrong activity observed arabjchem.org
Oxidation of sulfide to sulfoxide/sulfoneGeneral Biological ActivityStudied to determine effect of oxidation state scirp.orgscirp.org
Replacement of 1,4-benzodioxane with 1,4-dioxane (B91453) ringα1D-Adrenoreceptors, 5-HT1A ReceptorsScaffold remained suitable for potent and selective agents acs.orgresearchgate.netnih.gov

Identification of Key Structural Requirements for Optimal Inhibitory and Modulatory Activities

Optimal biological activity is contingent on specific structural features that govern a molecule's ability to interact with its target. For anti-inflammatory activity in this class of compounds, the presence of a carboxylic acid or a related acidic group at the C-6 position of the benzodioxane ring is a key requirement. scirp.orgscirp.org

For activity at other targets, such as G-protein coupled receptors, the key requirements are more complex. Computational studies have shown that substituents capable of forming hydrogen bonds, π-π stacking, and hydrophobic interactions are crucial for high-affinity binding. arabjchem.org Methoxy and sulfur-containing thiophene groups have been identified as particularly effective in this regard. arabjchem.org Research on structurally related compounds has underscored the critical role of specific hydrogen-bonding groups, such as an NH group, for achieving optimal activity at certain receptors. nih.gov This principle emphasizes that the precise nature and placement of functional groups are paramount for establishing the strong, specific interactions that underpin potent inhibitory and modulatory effects. nih.gov

Role of the 1,4-Dioxane Ring Moieties in Biological Recognition and Activity

Two primary structural features of the 1,4-benzodioxane moiety are critical for its interaction with biological targets:

Substitutions on the Dioxane Ring : Introducing substituents at the C-2 position of the dioxane ring creates a chiral center, which can lead to significant differences in the biological activity between enantiomers. mdpi.com

Substitutions on the Benzene (B151609) Ring : Decoration of the aromatic portion of the molecule is primarily involved in modulating receptor subtype selectivity. mdpi.com

Significance of Absolute Configuration on Biological Response

The three-dimensional arrangement of atoms, or absolute configuration, can have a profound impact on the biological activity of a chiral molecule. When a substituent is introduced at a position that creates a stereocenter, such as at C-2 of the dioxane ring, the resulting enantiomers can exhibit vastly different potencies and selectivities. mdpi.com This difference in activity between enantiomers is known as the eudismic ratio, which is often high for 1,4-benzodioxane-based compounds. mdpi.com

While specific studies on the enantiomers of Benzo[b] acs.orgresearchgate.netdioxine-6-carboxylic acid were not detailed in the reviewed literature, research on closely related chiral compounds demonstrates the principle's importance. For instance, in a study of (1,2-benzothiazin-4-yl)acetic acid enantiomers, the (R)-(-)-enantiomer was found to be 35 times more potent as an aldose reductase inhibitor than its (S)-(+)-counterpart. nih.gov This demonstrates that the specific stereochemistry at a chiral center can be a major determinant of biological activity and selectivity, as one enantiomer may fit into a receptor's binding site far more effectively than the other. nih.gov

In Vitro Biological Activity Profiling and Mechanistic Characterization

In vitro studies are essential for determining the biological activities of new compounds and elucidating their mechanisms of action at the molecular level.

Anti-inflammatory Mechanisms of 1,4-Benzodioxine-6-carboxylic Acid Analogs

Several analogs of 1,4-benzodioxine-6-carboxylic acid have demonstrated notable anti-inflammatory activity in vitro and in vivo. scirp.orgscirp.org Specifically, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid was found to have anti-inflammatory potency comparable to that of ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), in a carrageenan-induced rat paw edema assay. nih.gov This assay is a standard model for evaluating acute inflammation. nih.gov

The mechanism of action for the largest group of NSAIDs, the arylalkanoic acids, involves the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes, which exist as COX-1 and COX-2 isoenzymes, mediate the production of prostaglandins, which are key mediators of inflammation. researchgate.net Given that the active benzodioxin analogs fall into the structural class of arylalkanoic acids and show potency similar to ibuprofen, it is highly probable that their anti-inflammatory effects are also derived from the inhibition of COX enzymes. nih.govresearchgate.net

CompoundAssay/ModelKey FindingSource
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaPotency was comparable to Ibuprofen. nih.gov
(2,3-dihydrobenzo acs.orgresearchgate.netdioxin-6-yl)acetic acidStructure-Activity Relationship StudyPosition-6 substitution is optimal for anti-inflammatory activity. scirp.orgscirp.org
Arylalkanoic acids (General Class)Mechanism of Action StudyAnti-inflammatory activity is due to inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Anticancer Activity Studies and Cellular Mechanism Exploration

The anticancer potential of benzo[b] nih.govdioxine derivatives has been investigated through the synthesis and evaluation of various analogs. These compounds have demonstrated notable activity against several cancer cell lines, operating through diverse cellular mechanisms.

Dibenzo nih.govdioxin-1-carboxamides, which are structurally related to the core compound, have shown activity both in vitro and in vivo against P388 leukemia. nih.gov The structure-activity relationship of these compounds indicates that substituents at specific positions can significantly enhance potency and efficacy. For instance, the introduction of a chlorine atom at the 9-position of the dibenzodioxin ring system resulted in a compound that was curative against Lewis lung carcinoma. nih.gov Interestingly, some of these carboxamide derivatives exhibited lower levels of cross-resistance in cell lines resistant to the classical DNA-intercalating agent amsacrine, suggesting their primary mechanism may not be the inhibition of topoisomerase II alpha. nih.gov

Other studies have identified benzodioxane derivatives that function as potent inhibitors of specific signaling pathways implicated in cancer progression. One such derivative was found to be an effective inhibitor of the p38α MAPK pathway, a key regulator of cellular processes in cancer. Another probe, CCT251236, which features the benzodioxane moiety, was identified as an inhibitor of the HSF1 pathway, showing growth-inhibiting effects in ovarian carcinoma models. Further research into thiourea (B124793) derivatives incorporating a similar benzo[d] scirp.orgdioxol-5-yl moiety found that these compounds could achieve significant antitumor activity against liver (HepG2), colon (HCT116), and breast (MCF7) cancer cell lines, with some compounds showing greater potency than the standard drug doxorubicin. nih.gov The mechanism for these derivatives was linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the induction of apoptosis. nih.gov

Table 1: Anticancer Activity of Selected Benzo[b] nih.govdioxine Derivatives and Related Compounds

Derivative Class/Compound Cancer Cell Line Activity (IC₅₀) Cellular Mechanism / Target Source
9-chlorodibenzodioxin-1-carboxamide Lewis Lung Carcinoma Curative (in vivo) Weak DNA-intercalation; not primarily Topo IIα nih.gov
Benzodioxane bisamide (CCT251236) Ovarian Carcinoma Growth inhibition HSF1 pathway inhibitor
Phthalazine derivative (10g) MCF-7 (Breast) 0.15 µM Kinase Inhibition nih.gov
Phthalazine derivative (10g) HepG-2 (Liver) 0.12 µM Kinase Inhibition nih.gov
Phthalazine derivative (11a) MCF-7 (Breast) 0.18 µM Kinase Inhibition nih.gov
Phthalazine derivative (11a) HepG-2 (Liver) 0.09 µM Kinase Inhibition nih.gov
Bis-benzo[d] scirp.orgdioxol-5-yl thiourea (5) HCT116 (Colon) 1.54 µM EGFR inhibition, Apoptosis induction nih.gov
Bis-benzo[d] scirp.orgdioxol-5-yl thiourea (5) HepG2 (Liver) 2.38 µM EGFR inhibition, Apoptosis induction nih.gov

Antibacterial Activity Profiling and Mode of Action Investigation

Derivatives of benzo[b] nih.govdioxine have been synthesized and profiled for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of such phenolic acid derivatives is generally related to their ability to lower the environmental pH and interfere with the bacterial cell membrane. nih.gov

A study involving N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides revealed moderate antibacterial potential compared to the standard drug ciprofloxacin. nih.gov Specifically, the parent compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (compound 3), and its N-(2-bromoethyl) derivative (compound 5a) showed notable inhibitory activity against Bacillus subtilis, with IC₅₀ values of 8.41±0.98 µg/mL and 11.46±0.90 µg/mL, respectively. However, none of the synthesized compounds in this series showed activity against Staphylococcus aureus or Pseudomonas aeruginosa. nih.gov

In another study, a series of novel 1,4-benzodioxan derivatives containing a Schiff base were synthesized. researchgate.net The results from this work indicated that the compounds were generally more active against Gram-negative bacteria. Compounds designated as 4d and 4m were particularly effective against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 0.78 and 0.17 μg/mL, respectively. researchgate.net Additionally, compound 4g showed good activity against P. aeruginosa with a MIC of 0.78 μg/mL. researchgate.net Molecular docking studies from this research suggested that the mode of action could involve the inhibition of Tyrosine-tRNA synthetase. researchgate.net Furthermore, a 1,4-benzodioxan fragment was incorporated into a cinnamaldehyde acylhydrazone, creating a novel and potent inhibitor of β-Ketoacyl–Acyl Carrier Protein Synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. scirp.org

Table 2: Antibacterial Activity of Selected Benzo[b] nih.govdioxine Derivatives

Derivative/Compound Bacterial Strain Activity Putative Mode of Action Source
Compound 3¹ Bacillus subtilis IC₅₀: 8.41 µg/mL Not specified nih.gov
Compound 5a² Bacillus subtilis IC₅₀: 11.46 µg/mL Not specified nih.gov
Compound 4d³ Escherichia coli MIC: 0.78 µg/mL Tyrosine-tRNA synthetase inhibition researchgate.net
Compound 4m³ Escherichia coli MIC: 0.17 µg/mL Tyrosine-tRNA synthetase inhibition researchgate.net
Compound 4g³ Pseudomonas aeruginosa MIC: 0.78 µg/mL Tyrosine-tRNA synthetase inhibition researchgate.net
Cinnamaldehyde acylhydrazone with 1,4-benzodioxan Not specified Potent inhibitor FabH inhibition scirp.org

¹ N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ² N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ³ 1,4-benzodioxan derivative containing a Schiff base

Antifungal Activity Assessment

The assessment of antifungal properties for derivatives of benzo[b] nih.govdioxine-6-carboxylic acid has also been an area of interest. Research into related heterocyclic compounds has shown promise, suggesting that the benzodioxane scaffold could be a valuable starting point for the development of new antifungal agents. nih.gov

For example, a series of 4-thiazolidinone (B1220212) derivatives containing the 1,4-benzodioxane ring system were synthesized and evaluated for their antifungal activity. researchgate.net The testing was conducted against several fungal strains, including Aspergillus niger, Aspergillus flavus, and Candida albicans, using the two-fold serial dilution technique. researchgate.net While aliphatic sulfonamide derivatives, in general, are known to act as antifungal agents, specific results for benzodioxane-based sulfonamides were not detailed in the available research. nih.gov Studies on other, structurally distinct heterocyclic systems like benzo[d]oxazole-4,7-diones have demonstrated that such scaffolds can yield compounds with potent antifungal activity. nih.gov

Antineuroinflammatory Activity Associated with Benzo[b]benchchem.comnih.govdioxine Derivatives

Neuroinflammation, primarily mediated by activated microglia in the central nervous system (CNS), is a key factor in many neurodegenerative diseases. nih.gov The inhibition of this process represents a significant therapeutic strategy. While direct studies on the antineuroinflammatory activity of Benzo[b] nih.govdioxine-6-carboxylic acid itself are limited, research on related heterocyclic structures has provided insights into potential mechanisms.

For instance, studies on 1,5-benzodiazepine derivatives, which have a different heterocyclic core, demonstrated that certain compounds could strongly inhibit the production of nitric oxide (NO) in microglia cells. nih.gov This effect was achieved by suppressing the enzymatic activity of inducible NO synthase (iNOS) without altering the expression of the iNOS protein. nih.gov This points to a direct enzymatic inhibition mechanism as a route to anti-neuroinflammatory effects. Other research on different compounds has shown that inhibiting the nuclear factor kappa B (NF-кB) signaling pathway is a crucial strategy for controlling neuroinflammation. nih.gov Inhibition of the NF-кB pathway can prevent the polarization of microglia to a pro-inflammatory M1 phenotype and reduce the secretion of inflammatory cytokines. nih.gov

In Vitro Antitumor Activity Evaluation

The in vitro evaluation of antitumor activity is a critical first step in the discovery of new anticancer agents. Various derivatives of the benzo[b] nih.govdioxine scaffold have been subjected to such testing against panels of human cancer cell lines, revealing a range of cytotoxic effects and structure-activity relationships. nih.gov

A series of dibenzo nih.govdioxin-1-carboxamides were synthesized and evaluated for their in vitro antitumor activity against wild-type P388 leukemia cells. nih.gov The results showed that these compounds are active, with their potency being influenced by the substitution pattern on the dioxin ring system. nih.gov A key finding was that placing substituents at the 9-position, which is peri to the carboxamide side chain, enhances biological activity. nih.gov

In other evaluations, derivatives of the benzodioxane scaffold were found to have cytotoxic effects on a variety of cancer cell lines. The specific modifications made to the core structure were shown to either enhance or reduce this cytotoxic activity, highlighting a clear structure-activity relationship. For example, a benzodiazine derivative, compound 14b, showed significant cytotoxic activity against the breast cancer cell lines MCF-7 and MDA-MB-231, with IC₅₀ values of 1.9 µM and 0.57 µM, respectively. nih.gov These values indicated greater potency against MDA-MB-231 than the reference drug Erlotinib. nih.gov Another evaluation of 2H-benzo[b] nih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles found the most potent activity against A549 lung cancer cells, with some compounds inducing significant apoptosis. researchgate.net

Applications in Medicinal and Materials Chemistry Research

Design and Development of Enzyme Inhibitors Based on the Benzo[b]arabjchem.orgresearchgate.netdioxine-6-carboxylic Acid Scaffold for Pharmacological Intervention

The rigid bicyclic structure of benzo[b] researchgate.netdioxine-6-carboxylic acid serves as a valuable scaffold in the design of enzyme inhibitors for various therapeutic targets. Its unique conformation allows for the strategic placement of functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.

A notable example is the development of a series of N-phenyl-2,3-dihydrobenzo[b] researchgate.netdioxine-6-carboxamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. acs.org Systematic investigation of the structure-activity relationship (SAR) of these compounds revealed that the substitution pattern on the N-phenyl ring significantly influences inhibitory activity. The compound N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] researchgate.netdioxine-6-carboxamide emerged as a particularly potent and selective inhibitor of hMAO-B, with an IC50 value of 0.0083 μM and a selectivity index of over 4819 against hMAO-A. acs.org Kinetic studies confirmed this compound acts as a competitive and reversible inhibitor. acs.org

Furthermore, benzo[b] researchgate.netdioxine-6-carboxylic acid has been utilized as a starting material for the synthesis of hydrazone derivatives with a broad spectrum of enzyme inhibitory activities. These derivatives have been screened against several enzymes, including acetylcholinesterase, α-amylase, β-glucosidase, peroxidase, lipase (B570770), and tyrosinase. The results demonstrated varied inhibitory profiles, with specific compounds showing strong inhibition against particular enzymes. For instance, one of the synthesized hydrazones exhibited the strongest inhibitory activity against acetylcholinesterase, with an IC50 value of 1.22 ± 1.63 µg/mL.

The benzo[b] researchgate.netdioxine-6-carboxylic acid scaffold has also been incorporated into more complex molecules targeting other pathways. For example, a derivative, 3-(2,3-dihydrobenzo[b] researchgate.netdioxin-6-yl)-2-(-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, is described in a patent as a STING (stimulator of interferon genes) inhibitor, highlighting the versatility of this scaffold in targeting diverse biological processes. google.com

Table 1: Inhibitory Activity of Benzo[b] researchgate.netdioxine-6-carboxylic Acid Derivatives
DerivativeTarget EnzymeInhibitory Activity (IC50)
N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] researchgate.netdioxine-6-carboxamidehMAO-B0.0083 µM
Benzodioxane carboxylic acid-based hydrazone 1Acetylcholinesterase1.22 ± 1.63 µg/mL
Benzodioxane carboxylic acid-based hydrazone 2Acetylcholinesterase1.95 ± 1.79 µg/mL
Benzodioxane carboxylic acid-based hydrazone 3Acetylcholinesterase2.03 ± 1.42 µg/mL

Utilization of Benzo[b]arabjchem.orgresearchgate.netdioxine-6-carboxylic Acid as a Chemical Scaffold for Novel Ligand Discovery

The 1,4-benzodioxane (B1196944) framework is a privileged scaffold in medicinal chemistry, frequently employed in the design of ligands for a wide array of biological targets. nih.gov Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal template for exploring molecular interactions with receptors and enzymes. nih.gov Benzo[b] researchgate.netdioxine-6-carboxylic acid, in particular, offers a convenient attachment point for further functionalization, enabling the generation of libraries of compounds for high-throughput screening and lead optimization.

In the quest for novel therapeutics, a library of new 1,4-benzodioxane-6-carboxylic acid amide analogs was designed and synthesized for investigation in the context of Metastatic Castration-Resistant Prostate Cancer (MCRPC). scirp.orgscirp.org This work highlights the utility of the scaffold in creating a diverse set of molecules for SAR studies. The synthesis started from the readily available gallic acid and involved a multi-step sequence to produce various amide derivatives at the 6-position of the benzodioxane ring. researchgate.netscirp.orgscirp.org

The importance of the benzodioxane moiety's specific substitution pattern was demonstrated in a study targeting the Heat Shock Transcription Factor 1 (HSF1) pathway. nih.gov In the development of a chemical probe, it was found that changing the substituent from the 5-position to the 6-position of the benzodioxane ring resulted in a complete loss of cellular activity. nih.gov This underscores the critical role of the scaffold in dictating the biological activity of the molecule and the precise orientation of its functional groups.

The versatility of the 1,4-benzodioxane scaffold is further evidenced by its presence in a wide range of biologically active compounds, including agonists and antagonists for neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents. nih.gov

Role as Chiral Synthons in Enantioselective Organic Synthesis

Chiral synthons are fundamental building blocks in the asymmetric synthesis of enantiomerically pure compounds, particularly pharmaceuticals, where the stereochemistry often dictates the biological activity. The benzo[b] researchgate.netdioxane framework can be rendered chiral, making it a valuable synthon for the construction of complex, stereochemically defined molecules.

A key strategy for obtaining chiral synthons is the use of enzymes to perform stereoselective transformations on prochiral or meso compounds. nih.gov This approach has been successfully applied to the 1,4-benzodioxane system. For instance, the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester has been achieved using engineered Candida antarctica lipase B (CALB). rsc.org Specific mutants of the enzyme were capable of catalyzing the hydrolysis of the ester with high enantioselectivity, providing access to the chiral carboxylic acid and the unreacted ester in high enantiomeric excess. rsc.org These chiral building blocks can then be used in the synthesis of various bioactive molecules.

The enantioselective synthesis of chiral 1,4-benzodioxanes has also been achieved through other methods, such as palladium-catalyzed annulation of benzene-1,2-diol and propargylic carbonates, and crystallization-based resolution of enantiomers. dntb.gov.ua These methods provide access to enantiomerically enriched 1,4-benzodioxane derivatives that can serve as key intermediates in the synthesis of natural products and pharmaceuticals. dntb.gov.ua

Applications in General Organic Synthesis and as Ligands for Asymmetrical Catalysis

Benzo[b] researchgate.netdioxine-6-carboxylic acid is a versatile starting material in multi-step organic synthesis. A library of 1,4-benzodioxane-6-carboxylic acid amide analogs has been synthesized from gallic acid in a six-step process. bohrium.com This synthesis involves the initial esterification of gallic acid, followed by the formation of the 1,4-benzodioxane ring, and subsequent functionalization to introduce various amide groups. researchgate.netscirp.orgscirp.org The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and high-resolution ESI-MS. bohrium.com

In the field of asymmetric catalysis, chiral carboxylic acids have emerged as important ligands for transition metals, enabling a wide range of enantioselective transformations. researchgate.net While benzo[b] researchgate.netdioxine-6-carboxylic acid itself is achiral, it can be a precursor to chiral derivatives that can act as ligands. The development of chiral ligands is a central theme in asymmetric catalysis, with a focus on creating catalysts that can control the stereochemical outcome of a reaction. snnu.edu.cn

The concept of using chiral ligands to induce asymmetry is well-established. For instance, planar chiral ferrocene carboxylic acid derivatives have been shown to be effective ligands in enantioselective C-H activation reactions. nih.gov This highlights the potential for appropriately designed chiral derivatives of benzo[b] researchgate.netdioxine-6-carboxylic acid to serve as ligands in asymmetric catalysis, expanding the toolbox of synthetic chemists for the construction of chiral molecules.

Benzo[b]arabjchem.orgresearchgate.netdioxine-6-carboxylic Acid as a Biochemical Reagent for Life Science Investigations

Benzo[b] researchgate.netdioxine-6-carboxylic acid, also known as 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, is utilized as a biochemical reagent in life science research. medchemexpress.com It serves as a versatile organic compound and biological material for a variety of research applications. medchemexpress.com As a biochemical reagent, it can be employed in the development of assays, as a starting material for the synthesis of biologically active probes, or as a reference compound in analytical studies. Its availability for research use facilitates the investigation of biological pathways and the discovery of new therapeutic agents. medchemexpress.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Pathways for Benzo[b]rsc.orgunimi.itdioxine-6-carboxylic Acid and its Complex Derivatives

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern medicinal chemistry. ijpsjournal.comwjpmr.com Traditional methods for synthesizing the benzodioxane ring often involve multi-step procedures that may use hazardous reagents. tsijournals.com Future research must prioritize the adoption of green chemistry principles, which aim to reduce waste, avoid toxic substances, and improve energy efficiency. ijpsjournal.comwjpmr.com

A promising advancement is the use of glycerol (B35011) carbonate (GlyC), a bio-based and non-toxic reagent, for the synthesis of benzodioxanes. rsc.org Research has demonstrated an innovative pathway where GlyC reacts with catechol in the presence of a basic catalyst to produce 2-hydroxymethyl-1,4-benzodioxane, a key pharmaceutical intermediate, with high yield (up to 88%) and quantitative conversion of reagents in just one hour at 170 °C without a solvent. rsc.org This approach represents a significant improvement over conventional methods by minimizing waste and utilizing a renewable feedstock. rsc.org

Furthermore, established multi-step syntheses starting from readily available materials like gallic acid are being refined to create libraries of complex derivatives. scirp.orgscirp.org One such pathway involves the initial esterification of gallic acid, followed by reaction with 1,2-dibromoethane (B42909) to form the core benzodioxane structure. scirp.orgscirp.org Subsequent steps, including hydrolysis and conversion to an acid chloride, allow for the introduction of diverse amide functionalities. scirp.orgscirp.org While effective for generating analogs, a key challenge remains in improving the yields of these multi-step sequences and reducing the number of synthetic operations. scirp.org Future work should focus on developing one-pot or cascade reactions that combine several transformations into a single, efficient process. mdpi.com

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the optimization of lead compounds before their synthesis. nih.govnih.gov For derivatives of Benzo[b] rsc.orgunimi.itdioxine-6-carboxylic acid, computational methods are crucial for predicting molecular properties, understanding drug-target interactions, and guiding synthetic efforts.

A recent study investigating benzodioxane carboxylic acid-based hydrazones employed a suite of computational tools. arabjchem.org Molecular docking and molecular dynamics (MD) simulations were used to predict the binding modes and stability of the synthesized compounds within their biological targets. arabjchem.org Furthermore, the analysis of physicochemical properties confirmed good oral bioavailability for promising candidates, supporting their potential for further development. arabjchem.org

In the development of novel antibacterial agents, computational studies have been instrumental in exploring how the benzodioxane scaffold interacts with its target, the FtsZ protein. nih.gov Docking analyses revealed that the benzodioxane ring fits into a narrow and highly hydrophobic subpocket of the protein. nih.gov This insight allowed for the rational design of new derivatives with modified linkers and extended lipophilic groups to enhance these hydrophobic interactions, leading to compounds with significantly improved potency. nih.gov Such studies exemplify how computational chemistry can provide a detailed roadmap for structural modifications to maximize biological activity.

Identification of New Biological Targets and Deeper Elucidation of Molecular Mechanisms

While the benzo[b] rsc.orgunimi.itdioxine scaffold is present in drugs targeting α-adrenergic receptors, a significant future challenge is to identify novel biological targets and expand the therapeutic applications of its derivatives. arabjchem.org The structural versatility of this scaffold suggests it could be adapted to interact with a wide range of proteins and pathways. unimi.it

Recent research has successfully identified several new targets for compounds derived from the benzo[b] rsc.orgunimi.itdioxine core:

FtsZ Protein: As a key protein in bacterial cell division, FtsZ has been validated as a target for novel antibiotics. nih.gov Benzodioxane-benzamide derivatives have been shown to inhibit FtsZ, with computational models suggesting that they form specific hydrogen bonds with key residues like Val207 and Asn263 in the active site. nih.gov

PARP1: Poly(ADP-ribose)polymerase 1 is a critical enzyme in DNA repair and a well-established target for cancer therapy. nih.gov Through high-throughput virtual screening, a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivative was identified as a potent PARP1 inhibitor. nih.gov

RhoA/ROCK Pathway: This pathway is implicated in tumor growth and metastasis. nih.gov A series of benzo[b]thiophene-3-carboxylic acid derivatives, which can be coupled with a 2,3-dihydrobenzo[b] rsc.orgunimi.itdioxin-6-yl moiety, were synthesized and shown to inhibit this pathway, highlighting a new direction for developing anticancer agents. nih.gov

Enzyme Inhibition: Sulfonamide derivatives of 1,4-benzodioxane-6-amine have been screened against various enzymes and were found to be effective inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory processes. researchgate.net Other studies have pointed to the inhibition of cyclooxygenase (COX-1 and COX-2) and E. coli FabH as potential mechanisms for anti-inflammatory and antibacterial activity, respectively. unimi.it

A deeper elucidation of the molecular mechanisms behind these interactions is crucial. This involves not only identifying the primary target but also understanding downstream signaling effects and potential off-target activities to build a comprehensive biological profile.

Development of Structure-Based Drug Design Strategies Utilizing Benzo[b]rsc.orgunimi.itdioxine-6-carboxylic Acid Derivatives

Structure-based drug design (SBDD) uses the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and specificity. nih.gov This rational approach is particularly powerful when applied to a versatile scaffold like benzo[b] rsc.orgunimi.itdioxine, allowing for precise modifications to optimize interactions within a target's binding site.

A clear example of SBDD is the development of benzodioxane-based inhibitors of the bacterial protein FtsZ. nih.gov Initial modeling studies showed that the benzodioxane scaffold occupied a deep, hydrophobic subpocket in the FtsZ binding cavity. nih.gov This led to the hypothesis that extending the scaffold with additional lipophilic groups could enhance binding and potency. Subsequent synthesis and testing confirmed this hypothesis, with a derivative containing a tetrahydronaphthalene moiety showing outstanding activity, likely due to improved hydrophobic interactions within the binding subpocket. nih.gov This work underscores the importance of the benzodioxane ring in correctly positioning the molecule for optimal target engagement. nih.gov

Similarly, the discovery of a PARP1 inhibitor was initiated by virtual screening against the known crystal structure of the enzyme, a classic SBDD strategy. nih.gov The initial hit was then subjected to chemical modifications and scaffold hopping to improve potency, leading to a highly effective inhibitor. nih.gov Future research should continue to leverage the growing number of publicly available protein crystal structures to explore new applications for the benzo[b] rsc.orgunimi.itdioxine-6-carboxylic acid scaffold against a wider range of disease-relevant targets.

Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Biological Evaluation for Comprehensive Understanding

The most significant breakthroughs in drug discovery arise from the seamless integration of multiple disciplines. nih.gov A synergistic approach that combines synthetic chemistry, computational modeling, and biological evaluation is essential for a comprehensive understanding and efficient development of derivatives of Benzo[b] rsc.orgunimi.itdioxine-6-carboxylic acid.

Several studies exemplify this integrated strategy:

Anticancer Hydrazones: Researchers synthesized a series of novel benzodioxane carboxylic acid-based hydrazones and characterized their molecular structures using various spectroscopic methods (e.g., NMR, MS). arabjchem.org Concurrently, they performed molecular docking and MD simulations to understand structural stability and binding interactions. Finally, in vitro assays were conducted to evaluate the biological properties, leading to the identification of promising candidates for treating cancer and neurodegenerative disorders. arabjchem.org

Antibacterial FtsZ Inhibitors: The development of FtsZ inhibitors was driven by a continuous feedback loop between computational design, chemical synthesis, and biological testing. nih.gov Computational predictions guided the synthesis of new compounds, which were then evaluated for their antimicrobial activity (MIC and MBC values). The results of these biological assays were then used to refine the computational models, leading to the next round of improved designs. nih.gov

Enzyme Inhibitors: In the development of new enzyme inhibitors, sulfonamide derivatives of 1,4-benzodioxane (B1196944) were synthesized and screened against several enzymes. researchgate.net The experimental results were then rationalized through computational docking studies, which helped to explain the observed activity and selectivity, providing a strong correlation between theoretical models and empirical data. researchgate.net

This integrated workflow—from in silico design to synthesis and biological validation—represents the most robust path forward. It allows for the rapid exploration of chemical space, reduces the reliance on costly and time-consuming trial-and-error synthesis, and ultimately accelerates the journey from a promising scaffold to a potential therapeutic agent.

Table of Mentioned Compounds

Compound NameStructure/Class
Benzo[b] rsc.orgunimi.itdioxine-6-carboxylic acidCore compound of interest
2,3-dihydrobenzo rsc.orgunimi.itdioxine-6-carboxylic acidSaturated form of the core compound
DoxazosinA drug containing the benzodioxane scaffold
EliglustatA drug containing the benzodioxane scaffold
2-hydroxymethyl-1,4-benzodioxaneA key pharmaceutical intermediate
Glycerol carbonate (GlyC)A green, bio-based reagent
CatecholA reagent used in benzodioxane synthesis
Gallic acidA starting material for synthesis
1,2-dibromoethaneA reagent for forming the dioxane ring
Benzodioxane carboxylic acid-based hydrazonesA class of synthesized derivatives
Benzodioxane-benzamide derivativesA class of FtsZ inhibitors
2,3-dihydro-1,4-benzodioxine-5-carboxamideA PARP1 inhibitor lead compound
Sulfonamide derivatives of 1,4-benzodioxane-6-amineA class of enzyme inhibitors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzo[b][1,4]dioxine-6-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Stepwise Alkylation and Hydrolysis :
  • React 7-hydroxy-2,3-dihydrothis compound with 3-bromoprop-1-yne in DMF using K₂CO₃ as a base (20°C, 12 hours). Monitor completion via LC-MS.
  • Hydrolyze the intermediate ester using LiOH·H₂O in THF/H₂O (1 hour, 20°C), followed by acidification (pH 4) to isolate the carboxylic acid .
  • Key Conditions :
  • Reagents : K₂CO₃ (5 eq), LiOH·H₂O (3 eq).
  • Yields : 95–96% after hydrolysis .
  • Table 1 : Synthetic Routes Comparison
StepReagents/ConditionsYieldMonitoring Method
AlkylationK₂CO₃, DMF, 20°C~90% (crude)LC-MS
HydrolysisLiOH·H₂O, THF/H₂O95.9%LC-MS

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Liquid-Liquid Extraction : Use ethyl acetate (3 × 200 mL) to separate the product from aqueous layers.
  • Drying and Concentration : Dry organic layers over Na₂SO₄, concentrate under vacuum, and recrystallize from methanol .
  • Acid-Base Workup : Acidify hydrolyzed mixtures to pH 4 to precipitate the product, followed by filtration and washing with methanol .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra (e.g., δ 4.19–4.30 ppm for dioxane protons, δ 170.9 ppm for carboxylic acid carbonyl) .
  • LC-MS : Use [M+H]⁺ ion peaks (e.g., m/z 273.2 for intermediates) and retention times (e.g., 0.383 min, 5–95% acetonitrile gradient) .
  • Melting Point : Compare observed values (e.g., 178–180°C for derivatives) with literature .

Q. What solvents and storage conditions are suitable for maintaining the stability of this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in THF; insoluble in water .
  • Stability : Store at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for targeted applications?

  • Methodology :

  • Boronic Acid Derivatives : Introduce boronic acid groups via Suzuki-Miyaura coupling using (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid .
  • Amide Formation : React the acid chloride (generated with oxalyl chloride/DMF) with amines (e.g., 4,4'-dinitro-[1,1'-biphenyl]-2-amine) to form bioactive conjugates .

Q. How can contradictory spectral data (e.g., NMR shifts, LC-MS retention times) be resolved during characterization?

  • Troubleshooting :

  • Dynamic Effects : Account for tautomerism or solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR .
  • LC-MS Calibration : Use internal standards (e.g., caffeine) to normalize retention times and minimize instrument variability .

Q. What catalytic systems are compatible with this compound in asymmetric synthesis?

  • Approach :

  • Enzyme Catalysis : Screen lipases (e.g., Candida antarctica) for esterification or hydrolysis in biphasic systems .
  • Transition Metal Catalysts : Test Pd/C or Ru complexes for hydrogenation of dioxane rings under mild H₂ pressure (1–3 atm) .

Q. How can this compound be integrated into bioconjugation strategies for protein interaction studies?

  • Protocol :

  • Activation as Carbonyl Chloride : Treat with oxalyl chloride/DMF (0°C to 20°C, 1 hour) to generate the acyl chloride intermediate .
  • Coupling to Amines : React with lysine residues on proteins (e.g., serum albumin) in pH 8.0 buffer, followed by purification via size-exclusion chromatography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzo[b][1,4]dioxine-6-carboxylic acid
Reactant of Route 2
Benzo[b][1,4]dioxine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.